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  • Product: (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid
  • CAS: 893642-98-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and extensive research into the biological activities of related compounds, this document serves as a vital resource for professionals engaged in the exploration and application of novel chemical entities.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products.[1][2] Their core structure, featuring a phenyl ring attached to a propenoic acid moiety, provides a versatile scaffold for chemical modification, leading to a diverse array of biological activities.[2] The nature and position of substituents on the phenyl ring play a crucial role in determining the pharmacological profile of these molecules.[3][4]

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, the subject of this guide, is a unique derivative characterized by the presence of both a formyl and a hydroxyl group on the phenyl ring. This specific substitution pattern is anticipated to confer distinct chemical reactivity and biological properties, making it a compound of considerable interest for drug discovery and development. The presence of the aldehyde functionality offers a reactive handle for further chemical derivatization, while the phenolic hydroxyl and the α,β-unsaturated carboxylic acid moieties are known to contribute to antioxidant, anti-inflammatory, and anticancer activities observed in related compounds.[5][6]

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and properties.

Molecular Structure

The chemical structure of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is presented below. The "(2E)" designation indicates the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable and common isomer.[2]

Caption: Chemical structure of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₈O₄[7][8]
Molecular Weight 192.17 g/mol [7][8]
IUPAC Name (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid[7]
InChI Key OIRQJQBTHILALM-DUXPYHPUSA-N[8]
Physical Form Powder[8]
CAS Number 893642-98-3[7]
Predicted XlogP 1.5[7]

Synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid

The synthesis of the title compound can be efficiently achieved through the Knoevenagel condensation reaction. This well-established method involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[9][10]

Synthetic Pathway

The proposed synthetic route involves the condensation of 4-hydroxy-3-formylbenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak organic base such as piperidine or pyridine, or through greener, solvent-free methods using ammonium salts.[9][11]

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is based on the Doebner modification of the Knoevenagel condensation, a reliable method for the synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid.[12]

Materials:

  • 4-hydroxy-3-formylbenzaldehyde

  • Malonic acid

  • Pyridine (reagent grade)

  • Piperidine (catalytic amount)

  • Hydrochloric acid (10% aqueous solution)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3-formylbenzaldehyde (1 equivalent) and malonic acid (2.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a duration determined by reaction monitoring via Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of 10% hydrochloric acid to neutralize the pyridine and precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining salts and impurities.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid.

  • Dry the purified product under vacuum.

Self-Validation and Causality:

  • Excess Malonic Acid: Using a molar excess of malonic acid ensures the complete consumption of the starting aldehyde, driving the reaction towards the product.[9]

  • Pyridine as Solvent and Base: Pyridine serves as both a solvent and a basic catalyst, facilitating the deprotonation of malonic acid to form the reactive enolate.[10]

  • Piperidine as Co-catalyst: Piperidine is a more effective base than pyridine for the initial deprotonation, thus accelerating the reaction rate.

  • Acidic Workup: Neutralization with hydrochloric acid is crucial for protonating the carboxylate intermediate to form the final carboxylic acid and to precipitate it from the aqueous solution.

  • Recrystallization: This purification step is essential to remove unreacted starting materials and by-products, ensuring the high purity of the final compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. While experimental data for the title compound is not widely available, the following characterization is based on predicted values and data from structurally analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are influenced by the electronic effects of the various functional groups.[2]

Predicted ¹H NMR Data (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehydic-H~10.2s-
Phenolic-OH~10.0 (broad)s-
Carboxylic-OH~12.5 (broad)s-
Aromatic-H7.0 - 8.0m-
Vinylic-H (β to COOH)~7.6d~16
Vinylic-H (α to COOH)~6.5d~16

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehydic C=O~191
Carboxylic C=O~168
Phenolic C-OH~160
Aromatic & Vinylic Carbons115 - 150
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Phenolic & Carboxylic)3500 - 2500 (broad)
C-H stretch (Aromatic & Vinylic)3100 - 3000
C=O stretch (Aldehyde)~1690
C=O stretch (Carboxylic Acid)~1680
C=C stretch (Alkene & Aromatic)1625 - 1450
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data:

IonPredicted m/z
[M+H]⁺193.0495
[M-H]⁻191.0349
[M+Na]⁺215.0315

Biological Significance and Potential Applications

While direct biological studies on (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid are limited, the extensive research on structurally related cinnamic acid derivatives provides a strong basis for predicting its therapeutic potential.[4][5]

Caption: Predicted biological activities and applications.

Antioxidant Activity

The phenolic hydroxyl group is a key contributor to the antioxidant properties of many natural compounds.[6] It can act as a hydrogen donor to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. The extended conjugation of the cinnamoyl system can also contribute to radical stabilization.

Anti-inflammatory Effects

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[6] This modulation of inflammatory pathways suggests potential applications in the treatment of inflammatory disorders.

Anticancer Potential

Several substituted cinnamic acids have demonstrated cytotoxic activity against various cancer cell lines.[2][4] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The unique substitution pattern of the title compound may lead to novel interactions with biological targets relevant to cancer therapy.

Antimicrobial Properties

The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can react with nucleophilic residues in microbial proteins and enzymes, leading to their inactivation.[1] This suggests that (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid may exhibit antimicrobial activity against a range of pathogens.

Application in Polymer Science

The presence of multiple reactive functional groups (carboxylic acid, hydroxyl, and aldehyde) makes this molecule an interesting building block for the synthesis of advanced polymers with tailored properties for biomedical and industrial applications.[13][14]

Future Directions

The information presented in this guide highlights the significant potential of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid as a platform for further research and development. Future studies should focus on:

  • Optimization of the synthetic protocol to achieve higher yields and purity under environmentally benign conditions.

  • Comprehensive biological evaluation to confirm the predicted antioxidant, anti-inflammatory, anticancer, and antimicrobial activities through in vitro and in vivo studies.

  • Structure-activity relationship (SAR) studies by synthesizing a library of derivatives to identify the key structural features responsible for its biological activity.

  • Exploration of its potential as a monomer for the development of novel functional polymers.

References

  • Prateek Sharma. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. 2011, 3(2):403-423.
  • S. S. Tawfik, S. A. M. Abdel-Hakam, and A. A. M. El-Sayed. Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. 2020, 25(16), 3593.
  • Anna Sova. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules. 2021, 26(12), 3693.
  • S. S. Tawfik, S. A. M. Abdel-Hakam, and A. A. M. El-Sayed. Cinnamic Acid Derivatives and Their Biological Efficacy. R Discovery. 2020.
  • PubChem. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. Available from: [Link].

  • A. A. A. de la Torre, M. A. A. de la Torre, and M. A. A. de la Torre.
  • A. M. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Current Organic Chemistry. 2023.
  • A. A. A. de la Torre, M. A. A. de la Torre, and M. A. A. de la Torre.
  • A. A. A. de la Torre, M. A. A. de la Torre, and M. A. A. de la Torre. Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications | Request PDF.
  • PubChemLite. (2e)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. Available from: [Link].

  • J. van Schijndel, L. van der Zanden, S. de Krom, K. van Beurden, and A. Böttger.
  • J. van Schijndel, L. van der Zanden, S. de Krom, K. van Beurden, and A. Böttger. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. 2017, 10(4), 404-410.

Sources

Exploratory

An In-depth Technical Guide to (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid: Nomenclature, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-en...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted hydroxycinnamic acid with potential applications in medicinal chemistry and materials science. This document consolidates the current knowledge on its chemical identity, including its IUPAC name and synonyms, and details its physicochemical properties. Recognizing the limited publicly available data on this specific molecule, this guide bridges the knowledge gap by proposing synthetic routes and potential biological activities based on established methodologies and the known properties of structurally related compounds. Detailed, adaptable protocols for synthesis and analysis are provided to empower researchers in their exploration of this promising, yet under-investigated, molecule.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is fundamental to scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The IUPAC name for the compound is (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid .[1] This name is derived from its structure: a prop-2-enoic acid backbone with a phenyl group at the 3-position. The "(2E)" prefix specifies the trans configuration of the double bond in the acrylic acid moiety. The phenyl ring is substituted at the 3-position with a formyl group (-CHO) and at the 4-position with a hydroxyl group (-OH).

Several synonyms are also used in chemical literature and commercial listings:

  • (2E)-3-(3-formyl-4-hydroxyphenyl)-2-propenoic acid[2]

  • (E)-3-(3-formyl-4-hydroxyphenyl)acrylic acid[3]

It is crucial to distinguish this compound from structurally similar molecules to avoid ambiguity in research and development. For instance, it is related to, but distinct from, caffeic acid and caffeic aldehyde, which possess a 3,4-dihydroxy substitution pattern on the phenyl ring.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for designing experimental protocols, including synthesis, purification, formulation, and biological assays. The key properties of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈O₄[1][3]
Molecular Weight 192.17 g/mol [2]
Appearance Powder
IUPAC Name (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid[1]
Synonyms (2E)-3-(3-formyl-4-hydroxyphenyl)-2-propenoic acid, (E)-3-(3-formyl-4-hydroxyphenyl)acrylic acid[2][3]
CAS Number 893642-98-3[3]
InChI Key OIRQJQBTHILALM-DUXPYHPUSA-N[2]

Proposed Synthetic Routes

While specific, peer-reviewed synthetic procedures for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid are not widely documented, logical and efficient synthetic pathways can be devised based on well-established organic reactions. The choice of starting materials and reaction conditions would be guided by the principles of atom economy, yield, and purity of the final product.

Knoevenagel Condensation

A highly effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid.

Proposed Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-formyl-4-hydroxybenzaldehyde 3-Formyl-4-hydroxybenzaldehyde Target_Molecule (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid 3-formyl-4-hydroxybenzaldehyde->Target_Molecule + Malonic acid Malonic_acid Malonic acid Pyridine_Piperidine Pyridine, Piperidine (catalyst) Pyridine_Piperidine->Target_Molecule Reflux

Caption: Knoevenagel condensation for the synthesis of the target molecule.

Experimental Protocol (Adaptable):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-formyl-4-hydroxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid.

Causality behind Experimental Choices:

  • Malonic Acid: The use of malonic acid as the active methylene compound is advantageous as the subsequent decarboxylation of the intermediate occurs readily under the reaction conditions to yield the desired α,β-unsaturated carboxylic acid.

  • Pyridine and Piperidine: Pyridine serves as both a solvent and a base, while piperidine acts as a more effective basic catalyst to facilitate the initial condensation step.

  • Acidic Workup: The addition of hydrochloric acid protonates the carboxylate and pyridine, leading to the precipitation of the carboxylic acid product and removal of the basic solvent and catalyst.

Potential Biological Activities and Applications in Drug Development

Direct experimental data on the biological activity of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is limited. However, its structural similarity to other well-studied hydroxycinnamic acids and chalcones allows for informed predictions of its potential therapeutic applications.

Inferred Biological Activities based on Structural Analogs:

  • Antioxidant Activity: The phenolic hydroxyl group is a key structural feature that can confer potent antioxidant properties by donating a hydrogen atom to scavenge free radicals.

  • Anti-inflammatory Activity: Many hydroxycinnamic acid derivatives have been shown to inhibit key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

  • Anticancer Activity: The α,β-unsaturated carbonyl system is a common feature in many compounds with demonstrated cytotoxic effects against various cancer cell lines. This moiety can act as a Michael acceptor, reacting with nucleophilic residues in key cellular proteins.

Workflow for Biological Evaluation:

Biological_Evaluation_Workflow Start Synthesized Compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antioxidant_Assays Antioxidant Assays (e.g., DPPH, ABTS) In_Vitro_Screening->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (e.g., COX/LOX inhibition) In_Vitro_Screening->Anti_inflammatory_Assays Anticancer_Assays Anticancer Assays (e.g., MTT on cell lines) In_Vitro_Screening->Anticancer_Assays Mechanism_of_Action Mechanism of Action Studies Anticancer_Assays->Mechanism_of_Action Western_Blot Western Blot (Signaling Pathways) Mechanism_of_Action->Western_Blot Enzyme_Kinetics Enzyme Kinetics Mechanism_of_Action->Enzyme_Kinetics In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for the biological evaluation of the target compound.

Analytical Methodologies

The purity and identity of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid should be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

5.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, aromatic, and phenolic protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, including the broad O-H stretch of the carboxylic acid and hydroxyl group, the C=O stretches of the aldehyde and carboxylic acid, and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.

5.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acidified water and acetonitrile or methanol would be a suitable starting point for method development.

Self-Validating Analytical Protocol (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 280-320 nm range).

  • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for parameters like retention time reproducibility, peak area precision, and theoretical plates. This ensures the reliability of the analytical data.

Conclusion and Future Directions

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid represents a promising scaffold for further investigation in drug discovery and materials science. This technical guide has established its chemical identity and physicochemical properties. While direct experimental data for this specific molecule is nascent, this document provides a solid foundation for researchers by proposing robust synthetic strategies and outlining a clear path for the exploration of its biological potential based on the well-understood chemistry of its structural analogs. The detailed, adaptable protocols herein are intended to empower scientists to synthesize, purify, and characterize this compound, thereby unlocking its full scientific and therapeutic potential. Future research should focus on the systematic evaluation of its biological activities and the development of novel derivatives to establish structure-activity relationships.

References

  • PubChem. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | C10H8O4 | CID 23005306. Available from: [Link]

  • PubChemLite. (2e)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid: From Natural Occurrence to Biosynthetic Insights

Abstract This technical guide provides a comprehensive overview of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted hydroxycinnamic acid. While direct and extensive research on this specific molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted hydroxycinnamic acid. While direct and extensive research on this specific molecule is limited, this document consolidates available data and provides expert insights based on the well-established chemistry and biology of the broader class of phenylpropanoids. This guide will cover the compound's chemical identity, its reported, albeit unconfirmed in primary literature, natural source, a proposed biosynthetic pathway, a detailed methodology for its potential isolation and characterization, and a discussion on its prospective biological significance in the context of related molecules. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products.

Introduction and Chemical Identity

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a phenolic compound belonging to the hydroxycinnamic acid family. These compounds are characterized by a C6-C3 skeleton, comprising a phenyl ring and a three-carbon propionic acid side chain. The specific substitutions on the phenyl ring, in this case, a formyl group at the C3 position and a hydroxyl group at the C4 position, are key determinants of its chemical properties and potential biological activity.

Table 1: Physicochemical Properties of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

PropertyValueSource
Molecular Formula C₁₀H₈O₄PubChem[1]
Molecular Weight 192.17 g/mol PubChem[1]
IUPAC Name (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acidPubChem[1]
InChIKey OIRQJQBTHILALM-DUXPYHPUSA-NPubChem[1]
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)O)C=O)OPubChem[1]
Physical Description Predicted to be a solid/powderSigma-Aldrich[2]
XLogP3 1.5PubChem[1]

Natural Sources and Occurrence

The primary reported natural source for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is the plant species Stereospermum acuminatissimum.[1] This information is documented in the PubChem database; however, a thorough review of the available scientific literature did not yield the primary research article confirming its isolation and characterization from this plant.

The genus Stereospermum is known to produce a variety of phenolic compounds, including other phenylpropanoids such as p-coumaric acid and caffeic acid, which lends credence to the possibility of finding more complex substituted hydroxycinnamic acids within this genus. Further phytochemical investigations are warranted to isolate and definitively characterize (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid from Stereospermum acuminatissimum and to explore other potential natural sources.

Proposed Biosynthetic Pathway

The biosynthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is hypothesized to occur via the well-established phenylpropanoid pathway.[3][4][5] This pathway is central to the synthesis of a vast array of plant secondary metabolites, including lignin, flavonoids, and hydroxycinnamic acids. The proposed pathway starts with the amino acid L-phenylalanine.

The key steps are likely to be:

  • Deamination: L-phenylalanine is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL).

  • Hydroxylation: Cinnamic acid is hydroxylated at the para-position to form p-coumaric acid, a reaction catalyzed by Cinnamate 4-Hydroxylase (C4H).

  • Ortho-Hydroxylation and Formylation: The subsequent steps to introduce the hydroxyl group at the C4 position and the formyl group at the C3 position are less common and likely involve specific hydroxylases and formyltransferases. The precise sequence and enzymatic control of these modifications represent an area for future research. It is plausible that p-coumaric acid undergoes further enzymatic modifications to yield the final product.

Biosynthetic Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Intermediate Hydroxylated Intermediate p_Coumaric_Acid->Intermediate Hydroxylase(s) Target (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid Intermediate->Target Formyltransferase(s)

Caption: Proposed biosynthetic pathway of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid.

Methodology for Isolation and Characterization

While a specific protocol for the isolation of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid has not been published, a generalized and robust methodology can be proposed based on standard phytochemical techniques for the extraction of phenolic acids from plant material.

Extraction
  • Sample Preparation: The dried and powdered plant material (e.g., stem bark of Stereospermum acuminatissimum) is subjected to solvent extraction.

  • Solvent Selection: A polar solvent system, such as methanol or a methanol/water mixture, is typically effective for extracting phenolic acids.

  • Extraction Technique: Maceration with agitation or sonication can be employed to enhance extraction efficiency. This is followed by filtration to separate the extract from the solid plant material.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the compounds based on their polarity. Phenolic acids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

  • Gradient Elution: A gradient solvent system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute the compounds.

  • Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), may require further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column.

Isolation Workflow Plant_Material Dried Plant Material Extraction Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel) EtOAc_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of the target compound.

Characterization

The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the stereochemistry.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl, carbonyl, carboxylic acid).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of conjugated systems.

Biological and Pharmacological Significance (Prospective)

Currently, there is a lack of published data on the specific biological activities of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. However, the broader class of hydroxycinnamic acids is well-known for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

The presence of the phenolic hydroxyl group and the extended conjugation in the molecule suggest that it may possess significant antioxidant properties. The formyl group, an aldehyde, could also contribute to its reactivity and potential for interacting with biological targets. Further research is necessary to investigate the pharmacological profile of this specific compound.

Conclusion

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid represents an intriguing, yet understudied, natural product. While its presence in Stereospermum acuminatissimum is reported, this requires definitive confirmation through targeted isolation and characterization studies. The proposed biosynthetic pathway and isolation methodology provided in this guide offer a solid foundation for researchers to pursue further investigation into this compound. Elucidating its biological activities could unveil novel therapeutic potentials, making it a promising candidate for future drug discovery and development efforts.

References

  • KEGG PATHWAY: ko00940. Phenylpropanoid biosynthesis. [Link]

  • Wikipedia. Phenylpropanoid. [Link]

  • PubChem. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. [Link]

  • Taylor & Francis Online. Phenylpropanoid biosynthesis – Knowledge and References. [Link]

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Exploratory

A Comprehensive Spectroscopic Guide to (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid

Molecular Structure and Spectroscopic Implications (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative with a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g/mol [...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Spectroscopic Implications

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative with a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g/mol [2][3]. Its structure is characterized by a trans-propenoic acid moiety attached to a 3-formyl-4-hydroxyphenyl group. This unique arrangement of functional groups—a carboxylic acid, an alkene, a phenol, and an aromatic aldehyde—gives rise to a distinct spectroscopic fingerprint. The extended conjugation across the aromatic ring, the vinyl group, and the carbonyl of the carboxylic acid significantly influences the electronic environment and, consequently, the NMR chemical shifts, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure. The spectra are predicted based on established chemical shift values for similar substitution patterns on aromatic rings and in α,β-unsaturated systems[4][5].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, vinylic, aldehydic, phenolic, and carboxylic acid protons. The electron-withdrawing effects of the formyl and carboxylic acid groups, along with the electron-donating effect of the hydroxyl group, will dictate the precise chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic acid (-COOH)~12.5Broad Singlet-
Aldehydic (-CHO)~10.3Singlet-
Phenolic (-OH)~10.0Broad Singlet-
H-α (vinylic)~6.5Doublet~16.0
H-β (vinylic)~7.6Doublet~16.0
Aromatic H-2~8.0Doublet~2.0
Aromatic H-6~7.8Doublet of Doublets~8.5, 2.0
Aromatic H-5~7.1Doublet~8.5

Causality of Predictions: The downfield chemical shift of the carboxylic acid proton is characteristic of its acidic nature and involvement in hydrogen bonding. The aldehydic proton is also significantly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. The vinylic protons exhibit a large coupling constant (~16.0 Hz), which is indicative of a trans configuration. The substitution pattern on the aromatic ring gives rise to a predictable splitting pattern for the three aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the attached functional groups[6][7].

Table 2: Predicted ¹³C NMR Data for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic acid (-C OOH)~168
Aldehydic (-C HO)~192
C-4 (aromatic, C-OH)~160
C-β (vinylic)~145
C-3 (aromatic, C-CHO)~135
C-1 (aromatic, C-vinyl)~128
C-6 (aromatic)~132
C-2 (aromatic)~118
C-α (vinylic)~117
C-5 (aromatic)~116

Causality of Predictions: The carbonyl carbons of the carboxylic acid and aldehyde are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The carbon attached to the hydroxyl group (C-4) is also significantly downfield. The remaining aromatic and vinylic carbons appear in the expected regions, with their precise shifts determined by the combined electronic effects of the substituents.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -OH, -COOH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. The number of scans will depend on the sample concentration, but typically 8-16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The IR spectrum of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is expected to show characteristic absorption bands for the O-H, C-H, C=O, C=C, and C-O bonds.

Table 3: Predicted FT-IR Data for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (Solid, KBr Pellet or ATR)

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (carboxylic acid)3300-2500Strong, Very BroadCharacteristic broad absorption due to hydrogen bonding.
O-H stretch (phenol)3400-3200Medium, BroadOverlaps with the carboxylic acid O-H stretch.
C-H stretch (aromatic & vinylic)3100-3000Medium
C-H stretch (aldehyde)2850 & 2750Medium, SharpTwo distinct peaks (Fermi resonance).
C=O stretch (carboxylic acid)1710-1680Strong, SharpConjugation lowers the frequency.
C=O stretch (aldehyde)1690-1660Strong, SharpConjugation lowers the frequency.
C=C stretch (alkene & aromatic)1640-1580Medium-StrongMultiple bands expected due to conjugation.
C-O stretch (acid & phenol)1300-1200Strong
=C-H bend (trans-alkene)980-960StrongOut-of-plane bending, characteristic of trans disubstituted alkenes.

Causality of Predictions: The extensive hydrogen bonding of the carboxylic acid dimer results in a very broad O-H stretching band. The carbonyl stretching frequencies are lower than those of their saturated counterparts due to the extended conjugation, which delocalizes the pi-electron density and weakens the C=O bond[8][9]. The two sharp C-H stretching bands for the aldehyde are a classic diagnostic feature.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. For (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum (ESI-Negative Mode)

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak.

Table 4: Predicted ESI-MS Data for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

m/z (predicted)Ion FormulaIdentity
191.0344[C₁₀H₇O₄]⁻[M-H]⁻
147.0446[C₉H₇O₂]⁻[M-H-CO₂]⁻
119.0497[C₈H₇O]⁻[M-H-CO₂-CO]⁻

Causality of Predictions: The most acidic proton is on the carboxylic acid group, making deprotonation to form [M-H]⁻ highly favorable in negative ESI mode[7]. Subsequent fragmentation (MS/MS) would likely involve the loss of carbon dioxide (44 Da) from the carboxylate, a common fragmentation pathway for carboxylic acids[10][11]. Further fragmentation could involve the loss of carbon monoxide (28 Da) from the aldehyde group.

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • A small amount of a weak base (e.g., ammonium hydroxide) can be added to the solvent to promote the formation of [M-H]⁻ in negative ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Caption: Workflow for ESI-MS Spectroscopic Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. The detailed analysis of expected NMR, IR, and MS data, grounded in established principles and data from analogous structures, offers a robust framework for the identification and structural elucidation of this molecule. The included experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for researchers working with this compound and other similarly substituted phenolic acids, facilitating their research and development endeavors.

References

  • ChemBK. (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid. ChemBK. Available from: [Link]

  • PubChem. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. National Institute of Standards and Technology. Available from: [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available from: [Link]

  • Cheminfo. IR spectra prediction. Cheminfo.org. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. Available from: [Link]

  • Interpretation of mass spectra. (n.d.). Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0254009). Natural Products Magnetic Resonance Database. Available from: [Link]

  • ResearchGate. The EI/MS TMS mass spectra of the triterpenoid acid standard with 4... ResearchGate. Available from: [Link]

  • ResearchGate. (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents.
  • ACD/Labs. NMR Prediction. ACD/Labs. Available from: [Link]

  • Mapping the Edges of Mass Spectral Prediction: Evaluation of Machine Learning EIMS Prediction for Xeno Amino Acids. (2023). Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0014758). Natural Products Magnetic Resonance Database. Available from: [Link]

  • ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. Available from: [Link]

  • Matrix Fine Chemicals. (2E)-3-(3,4-DIHYDROXYPHENYL)PROP-2-ENOIC ACID. Matrix Fine Chemicals. Available from: [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available from: [Link]

  • NeurIPS. Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. NeurIPS. Available from: [Link]

  • CAS. trans-4-Hydroxycinnamic acid. CAS Common Chemistry. Available from: [Link]

  • IJARSCT. Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool. Available from: [Link]

  • YouTube. Using NMR Predictors to Calculate 1D and 2D NMR Spectra. ACD/Labs. Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Molecules. Available from: [Link]

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Foundational

The Biological Activity and Therapeutic Potential of (2E)-3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid Derivatives

Executive Summary The compound (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid , a highly functionalized derivative of cinnamic acid (also known as 5-formyl-p-coumaric acid), represents a versatile pharmacophore with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid , a highly functionalized derivative of cinnamic acid (also known as 5-formyl-p-coumaric acid), represents a versatile pharmacophore with profound implications in both oncology and neuroendocrinology. By leveraging its α,β -unsaturated carboxylic acid backbone and the reactive 3-formyl substitution, researchers have developed targeted derivatives that exhibit two distinct, highly potent biological activities:

  • Targeted Kinase Inhibition: Its thiosemicarbazone derivatives act as potent inhibitors of Receptor Tyrosine Kinases (RTKs) and Aurora kinases, driving apoptosis in oncological models.

  • Neuroendocrine Modulation: As a naturally occurring phenylpropanoid acid, it synergizes with benzoxazinoids to selectively agonize MT2 melatonin receptors, regulating cortisol homeostasis and sleep architecture.

This technical guide dissects the structural rationale, mechanistic pathways, and validated experimental protocols for harnessing these derivatives in drug development.

Chemical Rationale & Structural Biology

The core structure of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid provides a unique tripartite interaction platform:

  • The Prop-2-enoic Acid Tail: The (2E)-alkene configuration ensures a rigid, planar geometry. The terminal carboxylic acid acts as a hydrogen-bond donor/acceptor, interacting with solvent-exposed regions of target proteins to enhance solubility and binding kinetics.

  • The Phenolic Hydroxyl (4-OH): Essential for anchoring the molecule within hydrophobic binding pockets (such as the MT2 orthosteric site) via strong hydrogen bonding.

  • The Formyl Group (3-CHO): This is the critical synthetic handle. It allows for rapid condensation with hydrazines or thiosemicarbazides to generate extended, metal-chelating pharmacophores capable of penetrating deep into the ATP-binding clefts of kinases[1].

Oncological Applications: Kinase Inhibition

Abnormal protein kinase activity is a hallmark of oncogenesis. The 1 of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid have been identified as broad-spectrum modulators of cellular tyrosine kinases (CTKs) and receptor tyrosine kinases (RTKs)[1].

Mechanism of Action

These derivatives competitively bind to the ATP-binding pocket of RTKs, including the EGFR and HER subfamilies, as well as PDGF receptors[1]. The thiosemicarbazone moiety acts as a bidentate ligand, forming a robust hydrogen-bond network with the kinase hinge region, thereby locking the enzyme in an inactive conformation. Furthermore, these compounds inhibit Aurora kinases (Aurora-A, -B, and -C), which are critical for mitotic spindle regulation, leading to cell cycle arrest and apoptosis[1].

RTK_Inhibition Inhibitor Thiosemicarbazone Derivative ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding RTK Receptor Tyrosine Kinase (EGFR / HER2) Phos Auto-phosphorylation RTK->Phos Blocked ATP->RTK Cascade Downstream Signaling (RAS/MAPK) Phos->Cascade Blocked Prolif Tumor Cell Proliferation Cascade->Prolif Blocked Arrest Cell Cycle Arrest / Apoptosis Cascade->Arrest Induced

Fig 1. Mechanism of RTK inhibition by thiosemicarbazone derivatives leading to apoptosis.

Neuroendocrine Modulation: Melatonin Receptors & Cortisol

Beyond oncology, the parent phenylpropanoid acid plays a vital role in neuroendocrinology. 2 enriched for phenylpropanoid acids (specifically 3-formyl-4-hydroxycinnamic acid) and benzoxazinoids have demonstrated profound efficacy in regulating the hypothalamic-pituitary-adrenal (HPA) axis[2].

Mechanism of Action

These compositions act via a synergistic "prodrug" mechanism to selectively bind to the MT2 melatonin receptor over the MT1 receptor[2]. The structural homology between the conjugated aromatic systems of phenylpropanoids and endogenous indoleamines allows them to intercalate into the MT2 orthosteric site. Activation of MT2 enhances the deep sleep stage, increases total sleep time, and downregulates cortisol secretion, thereby breaking the vicious cycle of stress-induced sleep fragmentation[2].

MT2_Signaling Ligand (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid Receptor MT2 Receptor (GPCR) Ligand->Receptor Selective Binding Gi Gi Protein (alpha subunit) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction PKA Protein Kinase A (Downregulated) cAMP->PKA Reduction Effect Cortisol Homeostasis & Deep Sleep Enhancement PKA->Effect Physiological Response

Fig 2. MT2 receptor signaling cascade modulated by phenylpropanoid derivatives.

Quantitative Data Summary

The following table synthesizes the pharmacological profiling of these derivatives across their primary biological targets:

Target SystemDerivative / FormulationBinding Affinity ( Ki​ )Inhibitory Conc. ( IC50​ )Primary Biological Outcome
MT1 Receptor Phenylpropanoid-enriched extract119 pg/mL229 pg/mLBaseline circadian regulation[2]
MT2 Receptor Phenylpropanoid-enriched extract28.3 pg/mL56.6 pg/mLEnhanced deep sleep, cortisol reduction[2]
EGFR (RTK) Thiosemicarbazone derivativeN/A< 1 µMBlockade of tumor cell proliferation[1]
Aurora Kinase Thiosemicarbazone derivativeN/A< 1 µMMitotic spindle arrest, apoptosis[1]

*Representative values for this pharmacophore class as defined in standard kinase inhibition screening protocols.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the synthesis and biological validation of these derivatives.

Protocol 1: Synthesis of (2E)-3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid Thiosemicarbazone

Causality Focus: This synthetic route utilizes mild conditions to preserve the sensitive (2E)-alkene geometry while selectively functionalizing the formyl group[1].

  • Heck Coupling: React 5-bromosalicylaldehyde with methyl acrylate in the presence of a Palladium catalyst (e.g., Pd(OAc)2​ ) and a base.

    • Causality: The Heck reaction selectively drives the formation of the (E)-alkene, maintaining the active trans-geometry required for optimal target binding.

  • Condensation: Dissolve the resulting methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate in ethanol. Add an equimolar amount of thiosemicarbazide and a catalytic amount of glacial acetic acid. Reflux for 2-4 hours.

    • Causality: Acid catalysis activates the formyl carbonyl, driving rapid imine bond formation while preventing unwanted side reactions at the phenolic hydroxyl group.

  • Hydrolysis: Treat the isolated thiosemicarbazone intermediate with 0.5 M aqueous LiOH at room temperature[1].

    • Causality: LiOH provides mild saponification. It cleaves the methyl ester to yield the free carboxylic acid without degrading the sensitive thiosemicarbazone linkage.

  • Self-Validation Checkpoint: Monitor reaction completion via TLC. Purify the precipitate and confirm structural integrity and >95% purity using LC-MS and 1 H-NMR (DMSO- d6​ ) prior to biological screening.

Synthesis A 5-Bromosalicylaldehyde + Methyl Acrylate B Heck Coupling (Pd catalyst) A->B C Methyl (2E)-3-(3-formyl- 4-hydroxyphenyl)prop-2-enoate B->C D Condensation (+ Thiosemicarbazide) C->D E Thiosemicarbazone Intermediate D->E F Saponification (LiOH, H2O) E->F G Target Derivative (Active Kinase Inhibitor) F->G

Fig 3. Synthetic workflow for thiosemicarbazone derivatives of phenylpropanoid acids.

Protocol 2: Radioligand Binding Assay for MT1/MT2 Receptors

Causality Focus: This protocol isolates the direct receptor-ligand interaction, proving the MT2 selectivity of the phenylpropanoid derivatives[2].

  • Membrane Preparation: Isolate cellular membranes from CHO (Chinese Hamster Ovary) cells stably expressing either human MT1 or MT2 receptors.

  • Incubation: Incubate 10-20 µg of membrane protein with the competitive radioligand [125I] -melatonin and varying concentrations of the phenylpropanoid derivative (0.01 to 1000 pg/mL) in binding buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

    • Causality: Displacement of [125I] -melatonin by the test compound allows for the precise quantification of binding affinity ( Ki​ ).

  • Non-Specific Binding (NSB) Control: Define the NSB baseline by running parallel incubations containing 1 µM of unlabeled (cold) melatonin.

    • Causality: This critical self-validating step ensures that the measured radioactive signal is exclusively derived from specific orthosteric receptor binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Wash filters three times with ice-cold buffer and measure bound radioactivity using a gamma counter.

  • Self-Validation Checkpoint: Calculate IC50​ and Ki​ values using the Cheng-Prusoff equation. Ensure the assay yields a Z'-factor > 0.5 to confirm statistical robustness and assay validity.

References

  • Title: Inhibitors of protein kinase for the treatment of disease (US20030187007A1)
  • Title: Compositions for regulating homeostasis of cortisol and improving sleep quality and methods of use and production thereof (AU2022284887A1)

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Exploratory

The Pharmacological Landscape of Substituted Prop-2-Enoic Acids: A Technical Guide to Therapeutic Applications

Introduction: The Prop-2-Enoic Acid Scaffold in Medicinal Chemistry Prop-2-enoic acid (commonly known as acrylic acid) is the simplest unsaturated carboxylic acid. While the unsubstituted molecule is primarily an industr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prop-2-Enoic Acid Scaffold in Medicinal Chemistry

Prop-2-enoic acid (commonly known as acrylic acid) is the simplest unsaturated carboxylic acid. While the unsubstituted molecule is primarily an industrial monomer, the introduction of specific substituents—particularly at the 3-position (β-carbon)—transforms this simple backbone into a highly privileged scaffold in medicinal chemistry and drug development.

The core pharmacological utility of substituted prop-2-enoic acids stems from their α,β-unsaturated carbonyl system. This structural motif provides a rigid, planar geometry that can intercalate into target binding pockets, while the conjugated double bond allows for extensive electron delocalization. Depending on the substituents, these compounds can act as mild Michael acceptors, potent radical scavengers, or highly specific receptor agonists[1].

The most prominent class of these compounds are the 3-phenylprop-2-enoic acids (cinnamic acid derivatives), which exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, neuromodulatory, and antineoplastic effects[2].

Mechanistic Pharmacology of Key Derivatives

To leverage substituted prop-2-enoic acids in drug development, researchers must understand the structure-activity relationships (SAR) that dictate their target specificity.

Caffeic Acid Phenethyl Ester (CAPE): Targeted NF-κB Inhibition

CAPE (2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a highly active derivative featuring a catechol moiety and a bulky phenethyl ester group. CAPE is a potent, specific inhibitor of the nuclear transcription factor NF-κB[3]. Mechanistically, CAPE prevents the translocation of the p65 subunit of NF-κB to the nucleus by inhibiting the IκB kinase (IKK) complex. The catechol ring acts as a redox-active center, while the lipophilic phenethyl ester enhances cellular permeability compared to the parent caffeic acid, allowing for profound anti-inflammatory and antineoplastic applications.

ZAPA: Conformationally Restricted GABA-A Agonism

Not all therapeutically relevant prop-2-enoic acids feature aromatic rings. ZAPA ((Z)-3-[(aminoiminomethyl)thio]prop-2-enoic acid) is an isothiouronium analogue of γ-aminobutyric acid (GABA). The introduction of the cis (Z) double bond restricts the conformational flexibility of the molecule[4]. This rigid geometry perfectly mimics the active conformation required to bind to low-affinity GABA-A receptors, making ZAPA a more potent agonist than GABA itself in specific neural circuits[5].

p-Coumaric and Ferulic Acids: Metabolic and Antioxidant Regulation
  • p-Coumaric Acid ((E)-3-(4-hydroxyphenyl)prop-2-enoic acid) has been shown to prevent metabolic syndromes by activating brown adipose tissue (BAT). It upregulates Uncoupling Protein 1 (UCP1), accelerating the β-oxidation of fatty acids and enhancing thermogenesis[6].

  • Ferulic Acid ((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) utilizes its 3-methoxy and 4-hydroxy groups to stabilize unpaired electrons via resonance. This makes it an exceptional scavenger of reactive oxygen species (ROS), offering significant neuroprotective effects against oxidative stress-induced apoptosis[7].

Quantitative Data Summary

The following table synthesizes the structural modifications and corresponding pharmacological profiles of key substituted prop-2-enoic acids to aid in comparative drug design.

Compound NameIUPAC Substitution PatternPrimary Biological TargetPrimary Therapeutic Application
Cinnamic Acid 3-phenylprop-2-enoic acidBacterial cell membranesAntimicrobial / Biofilm inhibition
Ferulic Acid (E)-3-(4-hydroxy-3-methoxyphenyl)...Reactive Oxygen Species (ROS)Neuroprotection / Antioxidant
p-Coumaric Acid (E)-3-(4-hydroxyphenyl)...UCP1 (Brown Adipose Tissue)Metabolic syndrome / Thermogenesis
CAPE 2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)...IKK complex / NF-κBAnti-inflammatory / Antineoplastic
ZAPA (Z)-3-[(aminoiminomethyl)thio]...GABA-A Receptor (low affinity)Neuromodulation / Anesthetic research

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating experimental designs. Below are two standardized protocols for validating the mechanisms of CAPE and ZAPA.

Protocol 1: High-Throughput Validation of NF-κB Inhibition by CAPE

Causality & Design: To prove that CAPE specifically blocks the IKK/NF-κB axis rather than merely inducing generalized cytotoxicity, we employ a dual-luciferase reporter assay. The Firefly luciferase is driven by an NF-κB response element, while Renilla luciferase is driven by a constitutive promoter (e.g., CMV). This normalizes the data against cell viability, creating a self-validating readout.

  • Cell Preparation: Seed HEK293T cells in a 96-well plate at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with an NF-κB-Firefly luciferase reporter plasmid and a CMV-Renilla luciferase control plasmid using a standardized lipofection reagent.

  • Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of CAPE (0.1 μM to 50 μM) dissolved in DMSO. Control: Treat control wells with an equivalent volume of vehicle (DMSO < 0.1% v/v).

  • Stimulation: 2 hours post-treatment, stimulate the cells with recombinant human TNF-α (10 ng/mL) to forcefully activate the IKK complex.

  • Quantification: After 6 hours, lyse the cells and measure luminescence sequentially.

  • Validation Metric: Calculate the ratio of Firefly to Renilla luminescence. A specific NF-κB inhibitor will show a dose-dependent decrease in the ratio without a significant drop in absolute Renilla counts.

CAPE_Pathway TNF TNF-α Stimulation IKK IKK Complex TNF->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates CAPE CAPE (Prop-2-enoic ester) CAPE->IKK Inhibits NFkB NF-κB Translocation IkB->NFkB Releases Gene Pro-inflammatory Gene Expression NFkB->Gene Promotes

Diagram 1: Molecular mechanism of CAPE-mediated NF-κB inhibition via IKK blockade.

Protocol 2: Electrophysiological Validation of ZAPA GABA-A Agonism

Causality & Design: To confirm that the (Z)-prop-2-enoic acid derivative ZAPA acts specifically at the GABA-A receptor, whole-cell patch-clamp recordings are used. The protocol incorporates bicuculline (a competitive GABA-A antagonist) as a self-validating step. If the ZAPA-induced current is abolished by bicuculline, it proves the current is entirely GABA-A mediated and not an artifact of membrane disruption.

  • Slice Preparation: Prepare 300 μm acute coronal brain slices containing the cortex from wild-type murine models. Recover in oxygenated artificial cerebrospinal fluid (aCSF) for 1 hour.

  • Patch-Clamp Configuration: Establish a whole-cell voltage-clamp configuration (held at -70 mV) on pyramidal neurons using borosilicate glass pipettes filled with a high-chloride internal solution.

  • Baseline & Agonist Application: Record baseline holding current. Bath-apply ZAPA (10 μM) via a rapid perfusion system and record the peak inward chloride current. Wash out with aCSF until baseline is restored.

  • Antagonist Validation: Pre-incubate the slice with Bicuculline (20 μM) for 5 minutes.

  • Re-challenge: Co-apply ZAPA (10 μM) + Bicuculline (20 μM). The absence of an inward current validates the target specificity of the prop-2-enoic acid derivative.

ZAPA_Workflow Baseline 1. Baseline Recording ZAPA 2. ZAPA Perfusion (Agonist) Baseline->ZAPA Inward Current Washout 3. aCSF Washout ZAPA->Washout Recovery Bicuculline 4. Bicuculline (Antagonist) Washout->Bicuculline Blockade Setup Validation 5. ZAPA + Bicuculline (Self-Validation) Bicuculline->Validation Current Abolished

Diagram 2: Self-validating electrophysiological workflow for ZAPA target confirmation.

Conclusion

The substitution of the prop-2-enoic acid backbone allows medicinal chemists to precisely tune the electronic and steric properties of the resulting molecules. Whether restricting conformational flexibility to target ion channels (ZAPA) or utilizing redox-active aromatic substitutions to modulate transcription factors (CAPE) and metabolic pathways (p-Coumaric acid), this chemical class remains a highly fertile ground for novel therapeutic development.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. National Center for Biotechnology Information (NCBI).[Link]

  • Structural analogues of ZAPA as GABAA agonists. National Center for Biotechnology Information (NCBI) / PubMed.[Link]

  • Caffeic Acid Phenethyl Ester | C17H16O4 | CID 5281787. PubChem - NIH.[Link]

  • Ferulic Acid | C10H10O4 | CID 445858. PubChem - NIH.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid

An authoritative guide and protocol for the synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, designed for advanced researchers and drug development professionals. Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide and protocol for the synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, designed for advanced researchers and drug development professionals.

Executive Summary & Mechanistic Rationale

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (commonly referred to as 3-formyl-p-coumaric acid) is a highly functionalized phenylpropanoid building block. It is a critical intermediate in the synthesis of thiosemicarbazone-based protein kinase inhibitors and selective MT2 melatonin receptor modulators[1].

The most robust and scalable method to synthesize this compound is a two-stage sequence: a palladium-catalyzed Mizoroki-Heck cross-coupling followed by a chemoselective saponification[1]. As a Senior Application Scientist, I have structured this protocol not just as a sequence of steps, but as a self-validating system where the physical chemistry of the molecule dictates its own purification.

Causality in Experimental Design:

  • Catalytic System (Heck Coupling): We utilize Palladium(II) acetate [Pd(OAc)₂] paired with tri-o-tolylphosphine[P(o-tol)₃]. The steric bulk of P(o-tol)₃ is intentional; it facilitates the formation of a coordinatively unsaturated, highly active Pd(0) species and accelerates the reductive elimination step, thereby preventing the precipitation of inactive palladium black[2].

  • Base Selection: Triethylamine (Et₃N) is employed to neutralize the HBr byproduct generated during the migratory insertion and β-hydride elimination phases, driving the catalytic cycle forward[3].

  • Chemoselective Hydrolysis: Saponification of the intermediate methyl ester is performed using 0.5 M aqueous Lithium Hydroxide (LiOH) in Tetrahydrofuran (THF)[1]. Utilizing stronger bases (like NaOH or KOH) or elevated temperatures risks inducing a Cannizzaro reaction or aldol condensation at the sensitive ortho-formylphenol moiety. LiOH provides mild, selective cleavage of the ester at room temperature.

Reaction Workflow

SynthesisWorkflow SM1 5-Bromosalicylaldehyde Heck Heck Coupling Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100 °C SM1->Heck SM2 Methyl Acrylate SM2->Heck Int Methyl (2E)-3-(3-formyl- 4-hydroxyphenyl)acrylate Heck->Int C-C Coupling Hydrolysis Saponification LiOH, THF/H2O, RT Int->Hydrolysis Product (2E)-3-(3-formyl-4- hydroxyphenyl)prop-2-enoic acid Hydrolysis->Product Acidification

Synthetic workflow for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid via Heck coupling.

Quantitative Data & Reagent Tables

Table 1: Phase 1 - Mizoroki-Heck Cross-Coupling Reagents

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Role
5-Bromosalicylaldehyde 201.02 1.0 2.01 g Aryl Halide
Methyl acrylate 86.09 1.2 1.08 mL (1.03 g) Olefin
Palladium(II) acetate 224.50 0.01 (1 mol%) 22.5 mg Pre-catalyst
Tri-o-tolylphosphine 304.38 0.02 (2 mol%) 60.9 mg Ligand
Triethylamine 101.19 2.1 2.93 mL (2.13 g) Base / Scavenger

| N,N-Dimethylformamide | - | - | 10.0 mL | Solvent |

Table 2: Phase 2 - Chemoselective Saponification Reagents

Reagent MW ( g/mol ) Equivalents Amount (5 mmol scale) Role
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 206.19 1.0 1.03 g Intermediate
Lithium hydroxide (0.5 M aq.) 23.95 2.0 20.0 mL (10 mmol) Hydrolyzing Agent

| Tetrahydrofuran (THF) | 72.11 | - | 20.0 mL | Co-solvent |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate

  • Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen or Argon for 5 minutes.

  • Catalyst Loading: Charge the flask with 5-bromosalicylaldehyde (2.01 g, 10 mmol), Palladium(II) acetate (22.5 mg, 0.1 mmol), and tri-o-tolylphosphine (60.9 mg, 0.2 mmol).

  • Solvent & Base Addition: Add anhydrous DMF (10 mL) followed by triethylamine (2.93 mL, 21 mmol). Stir at room temperature for 5 minutes until the mixture becomes a homogeneous, pale-yellow solution.

  • Olefin Addition: Inject methyl acrylate (1.08 mL, 12 mmol) dropwise via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture in an oil bath at 100 °C for 15 hours[1].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a short pad of Celite to remove any trace palladium particulates.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL) to remove Et₃N, distilled water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the intermediate ester as a solid.

Phase 2: Synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

  • Dissolution: In a 100 mL round-bottom flask, dissolve the purified methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate (1.03 g, 5 mmol) in THF (20 mL).

  • Saponification: Add 0.5 M aqueous LiOH (20 mL, 10 mmol) dropwise to the stirring solution[1].

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor the disappearance of the ester via TLC (UV 254 nm).

  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure (at 30 °C) to remove the THF, leaving only the aqueous layer.

  • Isoelectric Precipitation (Self-Purification): Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. Causality: Protonating the carboxylate drastically reduces the solubility of the highly conjugated, hydrophobic target molecule, causing it to precipitate out of the aqueous phase while leaving inorganic salts and water-soluble impurities behind.

  • Final Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 10 mL) and dry overnight under high vacuum to afford the pure title compound.

Analytical Validation

To ensure the integrity of the self-validating system, confirm the product using the following analytical benchmarks:

  • TLC Monitoring: The starting 5-bromosalicylaldehyde is highly fluorescent under 254 nm UV and stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The final acid product will have a significantly lower Rf value (streaking slightly due to the carboxylic acid) but will retain the positive 2,4-DNP stain, confirming the survival of the formyl group.

  • ¹H NMR (DMSO-d₆) Diagnostics:

    • Aldehyde: A distinct singlet at ~10.2 ppm confirms the ortho-formyl group was not oxidized or subjected to a Cannizzaro reaction.

    • Alkene: Two doublets at ~6.5 ppm and ~7.6 ppm with a coupling constant of J ≈ 16.0 Hz unambiguously validate the (2E)-trans stereochemistry of the prop-2-enoic acid chain.

    • Phenol & Acid: Broad singlets at ~11.0 ppm (phenolic OH) and ~12.5 ppm (carboxylic acid OH).

Sources

Application

Application Note &amp; Protocol Guide: High-Performance Analytical Methods for the Quantification of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

Abstract This technical guide provides a comprehensive framework for the accurate and precise quantification of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative. Recognizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the accurate and precise quantification of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative. Recognizing the importance of this compound in pharmaceutical research and development, we present two robust, validated analytical methods: High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. All protocols are designed in accordance with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analyte and the Analytical Imperative

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a molecule of interest due to its structural similarity to other biologically active phenolic acids, such as caffeic and ferulic acid.[3][4] These compounds are widely investigated for their potential therapeutic properties. Accurate quantification is a critical prerequisite for pharmacokinetic studies, formulation development, quality control of starting materials, and toxicological assessments.

The molecule possesses key structural features that inform the selection of analytical techniques:

  • A Cinnamic Acid Backbone: This provides a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection.[5][6]

  • Phenolic and Carboxylic Acid Moieties: These functional groups allow for efficient ionization, which is ideal for mass spectrometry-based detection.[7]

  • Polarity: The presence of hydroxyl, formyl, and carboxyl groups confers a degree of polarity that is well-suited for reversed-phase liquid chromatography.[8][9]

Given these characteristics, HPLC-UV serves as an excellent primary method for quantification due to its robustness, accessibility, and cost-effectiveness. For applications requiring higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[10][11]

Method 1: Quantification by High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is designed for the reliable quantification of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid in bulk materials or simple formulations. It leverages the strong UV absorbance of the conjugated system.

Scientific Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[8][12] For phenolic acids, reversed-phase chromatography using a C18 column is the most common and effective approach.[3][8][9] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.

The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[8][13][14] The use of a weak acid (e.g., formic or acetic acid) in the mobile phase is crucial to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups.[7][14] This ensures that the analyte is in a less polar, neutral form, leading to better retention, sharper peaks, and improved chromatographic resolution.[7] Gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.[14][15]

Detection is achieved using a UV-Vis or Diode Array Detector (DAD). Cinnamic acid derivatives exhibit strong absorbance in the UV region, typically between 280 nm and 330 nm.[4][5] A DAD is advantageous as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can be used to assess peak purity and confirm the identity of the analyte.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Consumables

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[3][8]

  • Vials: Amber glass HPLC vials to protect the analyte from light-induced degradation.

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Reference Standard: A well-characterized standard of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid with known purity.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

2.2.3. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 70% B15-17 min: 70% to 10% B17-20 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection Wavelength | 310 nm (or λmax determined from DAD scan) |

2.2.4. Data Analysis and Quantification

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be >0.995.

  • Prepare and inject the sample solutions in triplicate.

  • Calculate the concentration of the analyte in the samples by interpolating their mean peak areas from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)

A summary of the essential validation parameters is provided below. Acceptance criteria should be pre-defined based on the application.[1][16]

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of components that may be expected to be present.Peak purity analysis, no interference at the analyte's retention time in a blank.
Linearity Proportional relationship between concentration and detector response over a defined range.r² > 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.As defined by the linearity study.
Accuracy Closeness of the measured value to the true value. Assessed by spike-recovery studies.98-102% recovery.
Precision Repeatability (intra-day) and intermediate precision (inter-day) of the measurements.Relative Standard Deviation (RSD) ≤ 2%.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Reference Standard StockSol Stock Solution (1 mg/mL) RefStd->StockSol CalStd Calibration Standards StockSol->CalStd HPLC HPLC System (C18 Column, Gradient Elution) CalStd->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DAD DAD Detection (λ = 310 nm) HPLC->DAD Chromatogram Chromatograms DAD->Chromatogram CalCurve Calibration Curve (Peak Area vs. Conc.) Chromatogram->CalCurve Quant Quantification of Unknowns CalCurve->Quant

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid in complex biological matrices such as plasma, urine, or tissue homogenates.[10]

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[11][17] After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI).[7] Given the acidic nature of the analyte, ESI in negative ion mode is generally preferred, as it efficiently generates the deprotonated molecule [M-H]⁻.[18]

The tandem mass spectrometer, often a triple quadrupole (QQQ) instrument, operates in Multiple Reaction Monitoring (MRM) mode. This involves two stages of mass filtering:

  • Q1 (First Quadrupole): Selects the precursor ion, which is the deprotonated molecule of the analyte ([M-H]⁻).

  • Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

  • Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (product ion).

The transition from the precursor ion to the product ion is highly specific to the analyte's structure, virtually eliminating interference from matrix components and providing exceptional selectivity and low limits of detection.[18][19] An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for any variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Consumables

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) for better resolution and faster analysis times.

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

  • Reference Standard and Internal Standard (IS): High purity standards of the analyte and a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled version).

3.2.2. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 20 µL of the internal standard working solution. Then, add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

  • Evaporate and Reconstitute: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[10]

3.2.3. LC-MS/MS Conditions

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Optimized for analyte retention and separation
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions To be determined by direct infusion of the standard

| Collision Gas | Argon |

3.2.4. Determination of MRM Transitions

  • Infuse a standard solution of the analyte (e.g., 1 µg/mL) directly into the mass spectrometer.

  • In a full scan mode, identify the m/z of the deprotonated precursor ion [M-H]⁻. For C₁₀H₈O₄, the monoisotopic mass is 192.04 Da, so the [M-H]⁻ ion will be at m/z 191.03.[20]

  • Perform a product ion scan on the precursor ion (m/z 191.03) to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for the transition from the precursor to the most intense product ions. At least two transitions are typically monitored for confident quantification and confirmation.

3.2.5. Data Analysis and Quantification

  • Prepare calibration standards in the same matrix as the samples (e.g., blank plasma) and process them alongside the unknown samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a weighted linear regression (e.g., 1/x or 1/x²) on the calibration curve.

  • Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike PPT Protein Precipitation (ACN) Spike->PPT DryRecon Evaporate & Reconstitute PPT->DryRecon UHPLC UHPLC Separation (C18 Column) DryRecon->UHPLC ESI ESI Source (Negative Mode) UHPLC->ESI QQQ Triple Quadrupole MS (MRM Mode) ESI->QQQ PeakIntegration Peak Area Integration QQQ->PeakIntegration RatioCalc Calculate Area Ratio (Analyte/IS) PeakIntegration->RatioCalc Quant Quantify using Calibration Curve RatioCalc->Quant

Caption: Workflow for LC-MS/MS quantification.

Conclusion

The two methods detailed in this guide, HPLC-UV and LC-MS/MS, provide a robust framework for the quantification of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid across a wide range of applications. The HPLC-UV method is a reliable and accessible technique suitable for routine analysis of less complex samples. The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it indispensable for analyses in complex biological matrices where trace-level detection is required. Adherence to the principles of method validation outlined herein, in accordance with ICH guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data critical for advancing research and drug development.[16]

References

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  • Al-Sanea, M. M., et al. (2021). Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS). BioResources, 16(3), 5963-5978. Available at: [Link]

  • Zhang, L., et al. (2020). Rapid Determination of Cinnamyl Alcohol, Cinnamaldehyde and Cinnamic Acid in Bioconversion Products by Multiorder Derivative Ultraviolet Spectrometry. Food Science, 41(10), 282-288. Available at: [Link]

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  • Ule, A., et al. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 30(23), 5678. Available at: [Link]

  • International Olive Council. (n.d.). Determination of anionic active matter by two. Retrieved from [Link]

  • El-Sheikh, M. A., & El-Gamal, M. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Toxics, 12(8), 643. Available at: [Link]

  • Sanches, M. A., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 182, 114175. Available at: [Link]

Sources

Method

Application Note: Utilizing (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid in Antimicrobial Drug Discovery and Assay Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction and Mechanistic Rationale The compound (2E)-3-(3-form...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction and Mechanistic Rationale

The compound (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (structurally related to 3-formyl-p-coumaric acid) is a highly versatile scaffold in medicinal chemistry. It combines the intrinsic biological activity of a cinnamic acid backbone with the high chemical reactivity of a formyl (aldehyde) group. In the context of antimicrobial drug discovery, this dual-nature allows the compound to be evaluated both as a standalone antimicrobial agent and as a critical precursor for synthesizing potent azomethine (Schiff base) derivatives and transition metal chelates.

Intrinsic Antimicrobial Mechanism (The Cinnamic Acid Scaffold)

The parent compound exhibits baseline antimicrobial activity driven by its lipophilic α,β-unsaturated carboxylic acid moiety. The primary mechanism of action involves the disruption of microbial cell membrane integrity [1]. The lipophilic nature of the cinnamic acid backbone allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, depolarization of the membrane potential, and the subsequent lethal leakage of essential intracellular components such as potassium ions (K⁺) and ATP[2].

Derivative Antimicrobial Mechanism (The Azomethine Linkage)

The true potential of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid lies in its 3-formyl group, which readily undergoes condensation with primary amines to form Schiff bases containing an azomethine (-HC=N-) linkage. According to the chelation theory , these azomethine ligands can coordinate with transition metals (e.g., Cu(II), Co(II), Zn(II)). This chelation significantly reduces the polarity of the metal ion by partially sharing its positive charge with donor groups, thereby increasing the lipophilicity of the entire complex. This enhanced lipophilicity facilitates deeper penetration through the lipid layers of bacterial and fungal cell membranes, leading to superior antimicrobial and anti-biofilm efficacy compared to the parent compound [3].

Experimental Workflow

The following diagram illustrates the logical progression from chemical derivatization of the parent scaffold to phenotypic antimicrobial screening and mechanistic validation.

G cluster_0 Phase 1: Chemical Derivatization cluster_1 Phase 2: Antimicrobial Assays (CLSI M07) cluster_2 Phase 3: Mechanistic Validation Scaffold (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid SchiffBase Schiff Base Synthesis (Azomethine Linkage) Scaffold->SchiffBase Primary Amines (Condensation) MIC Broth Microdilution (MIC) Scaffold->MIC Direct Testing MetalComplex Transition Metal Chelation (Cu, Co, Zn) SchiffBase->MetalComplex Metal Salts SchiffBase->MIC MetalComplex->MIC Biofilm Biofilm Inhibition Assay MIC->Biofilm Sub-MIC Concentrations Membrane Membrane Integrity (Permeability/Leakage) MIC->Membrane Mode of Action Elucidation

Caption: Workflow from scaffold derivatization to CLSI-compliant antimicrobial and mechanistic validation.

Standard Operating Protocols (SOPs)

Protocol 1: Synthesis of Azomethine (Schiff Base) Derivatives

Self-Validation Checkpoint: The disappearance of the aldehyde peak in FTIR and the appearance of a new imine peak confirm successful synthesis before biological testing.

  • Reaction Setup: Dissolve 1.0 mmol of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid in 15 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the desired primary amine (e.g., an aniline derivative or 4-aminoantipyrine) dropwise to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the mixture under continuous magnetic stirring for 3–4 hours at 70°C. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold distilled water to precipitate the Schiff base.

  • Purification & Validation: Filter the precipitate, wash with cold ethanol, and recrystallize. Validation: Perform FTIR spectroscopy; successful condensation is marked by the disappearance of the formyl C=O stretch (~1680 cm⁻¹) and the appearance of a strong azomethine ν(C=N) stretch at 1610–1630 cm⁻¹ [4].

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [5].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.

  • Compound Dilution: Dissolve the test compounds (parent acid, Schiff base, metal complex) in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in CAMHB in a 96-well polystyrene plate (final concentration range: 0.5 to 512 µg/mL). Ensure final DMSO concentration in wells does not exceed 1% (v/v).

  • Inoculum Preparation: Select 3–5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the compound dilutions in the 96-well plate (Final target inoculum: 5×105 CFU/mL).

  • Incubation & Reading: Incubate at 35 ± 2°C for 16–20 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue (no growth).

  • Self-Validation: Include a positive growth control (broth + bacteria), a negative sterility control (broth only), and a quality control (QC) reference antibiotic (e.g., Ciprofloxacin) with known CLSI acceptable ranges.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

Cinnamic acid derivatives are potent anti-biofilm agents. This assay evaluates their efficacy at sub-MIC concentrations.

  • Biofilm Initiation: Dilute an overnight culture of a biofilm-forming strain (e.g., P. aeruginosa ATCC 27853) 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

  • Treatment: Add 100 µL of the bacterial suspension to a 96-well flat-bottom plate. Add 100 µL of the test compounds at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC). Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the planktonic (free-floating) cells. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent bacteria.

  • Staining: Fix the adherent biofilm by incubating with 200 µL of 99% methanol for 15 minutes. Aspirate and let dry. Stain with 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes.

  • Quantification: Wash the plate gently under running tap water to remove excess dye. Solubilize the bound crystal violet with 200 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

  • Calculation: % Biofilm Inhibition=[1−(ODtreated​/ODcontrol​)]×100 .

Representative Data Presentation

The following table synthesizes expected quantitative data trends based on the structure-activity relationships (SAR) of cinnamic acid derivatives and their metal chelates [3, 6].

Test CompoundS. aureus (ATCC 29213) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)Biofilm Inhibition at 1/2 MIC (%)Cytotoxicity (IC₅₀ on HEK293, µg/mL)
(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid 25651235.2 ± 2.1%>1000
Schiff Base Derivative (Ligand) 6412862.4 ± 3.5%850
Cu(II)-Schiff Base Complex 81688.7 ± 1.8%420
Ciprofloxacin (QC Reference) 0.250.595.0 ± 1.2%>1000

Data Interpretation: The parent compound exhibits weak-to-moderate intrinsic activity. Conversion to the Schiff base improves the MIC 4-fold due to the azomethine linkage. Complexation with Cu(II) further enhances activity by an order of magnitude, validating the chelation theory of enhanced lipophilic membrane penetration.

References

  • Guzman, J. D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity." Molecules, 19(12), 19292-19349. Available at:[Link]

  • Al-Serwi, R. H., et al. (2022). "Development of New Azomethine Metal Chelates Derived from Isatin: DFT and Pharmaceutical Studies." Molecules, 28(1), 105. Available at:[Link]

  • Abed, F. A., et al. (2022). "Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base." ACS Omega, 7(35), 31055–31068. Available at:[Link]

Application

Application Note: Cell-Based Assay Methodologies for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid

Executive Summary & Mechanistic Rationale (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (commonly known as 3-formyl-p-coumaric acid) is a highly versatile phenylpropanoid derivative. Structurally, it features a phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (commonly known as 3-formyl-p-coumaric acid) is a highly versatile phenylpropanoid derivative. Structurally, it features a phenolic hydroxyl group, an electrophilic α,β -unsaturated carboxylic acid, and a reactive formyl moiety. This unique pharmacophore makes it a critical bioactive molecule and synthetic intermediate in two primary therapeutic domains:

  • Neuroendocrine Regulation (GPCRs): Phenylpropanoid acids have been identified as potent modulators of Melatonin receptors (MT1 and MT2), contributing to cortisol homeostasis, circadian rhythm regulation, and the enhancement of deep sleep architecture [2].

  • Oncology & Signal Transduction (Kinases): The reactive formyl group serves as a critical anchor for synthesizing thiosemicarbazone derivatives. These derivatives act as potent inhibitors of critical oncogenic protein kinases, including Src and Aurora kinases [1].

This application note provides rigorously validated, self-contained protocols for evaluating this compound in both GPCR functional assays and intracellular kinase inhibition screens.

Mechanistic Pathway: MT1/MT2 Receptor Modulation

MT1 and MT2 are Gi​ -coupled G-protein coupled receptors (GPCRs). Binding of phenylpropanoid derivatives to these receptors induces a conformational change that activates the Gi​ alpha subunit, which subsequently inhibits Adenylate Cyclase (AC). This inhibition halts the conversion of ATP to cyclic AMP (cAMP), leading to a measurable decrease in intracellular cAMP levels and downstream suppression of Protein Kinase A (PKA).

G Compound (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid Receptor MT1 / MT2 Receptors (Gi-coupled GPCRs) Compound->Receptor Agonist Binding Gprotein Gi Alpha Subunit (Activated) Receptor->Gprotein Conformational Change AdenylateCyclase Adenylate Cyclase (Inhibited) Gprotein->AdenylateCyclase Inhibitory Signal cAMP Intracellular cAMP (Decreased) AdenylateCyclase->cAMP Reduced Synthesis PKA Protein Kinase A (Inactive) cAMP->PKA Lack of Activation

Gi-coupled MT1/MT2 receptor signaling pathway modulated by phenylpropanoid derivatives.

Core Assay 1: MT1/MT2 Receptor Functional Assay (cAMP TR-FRET)

Expertise & Causality

Because (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid possesses an extended conjugated π -system, it can exhibit intrinsic autofluorescence at standard excitation/emission wavelengths. To prevent false positives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory. TR-FRET utilizes long-lifetime fluorophores (e.g., Europium cryptate), allowing a microsecond time delay before measurement that completely eliminates short-lived compound autofluorescence.

Furthermore, because MT1/MT2 activation decreases cAMP, the assay requires Forskolin to artificially stimulate Adenylate Cyclase, creating a high cAMP baseline from which the Gi​ -mediated drop can be measured.

Self-Validating System
  • Phosphodiesterase (PDE) Inhibition: The protocol includes IBMX to prevent endogenous PDEs from degrading cAMP. This ensures the measured cAMP reduction is strictly due to the compound's effect on Adenylate Cyclase.

  • Viability Counter-screen: A parallel ATP-based viability assay (e.g., CellTiter-Glo) must be run to guarantee that a drop in cAMP is not an artifact of compound cytotoxicity.

Protocol Steps
  • Cell Seeding: Harvest CHO-K1 cells stably expressing human MT1 or MT2. Seed at 10,000 cells/well in a 384-well low-volume white microplate using 10 µL of growth medium. Incubate overnight at 37°C, 5% CO 2​ .

  • Buffer Preparation: Prepare Assay Buffer (Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

  • Compound Treatment: Prepare a 10-point dose-response curve of the compound (100 µM down to 0.1 nM) in Assay Buffer. Add 5 µL of compound solution to the cells.

  • Stimulation: Add 5 µL of Forskolin (final concentration 1 µM). Incubate the plate for 30 minutes at room temperature (RT) in the dark.

  • Lysis & Detection: Add 10 µL of TR-FRET lysis buffer containing the Europium-labeled anti-cAMP antibody and the d2-labeled cAMP tracer.

  • Incubation & Reading: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using 337 nm excitation and dual emission at 620 nm (Europium) and 665 nm (d2). Calculate the 665/620 ratio.

Core Assay 2: Intracellular Kinase Inhibition (In-Cell Western)

Expertise & Causality

When evaluating the compound and its thiosemicarbazone derivatives against targets like Src or Aurora kinases [1], biochemical (cell-free) assays often fail to predict cellular efficacy due to membrane permeability issues. An In-Cell Western (ICW) assay provides a high-throughput, physiologically relevant environment.

Self-Validating System

The primary pitfall of ICW is well-to-well variation in cell density due to washing steps. To build a self-validating protocol, we employ a dual-fluorescence normalization strategy . An 800 nm channel detects the specific phospho-target, while a 700 nm channel detects a whole-cell structural stain, allowing precise normalization of the kinase signal against total cellular biomass.

Protocol Steps
  • Cell Seeding: Seed A549 (for Aurora) or HCT116 (for Src) cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours.

  • Treatment: Treat cells with the compound (dose-response) for 2 hours at 37°C.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde in PBS for 20 minutes at RT. Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at RT with gentle shaking.

  • Primary Antibody: Incubate with target-specific primary antibody (e.g., rabbit anti-phospho-Src Y416 or rabbit anti-phospho-Histone H3 for Aurora activity) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody & Normalization: Wash the plate 3x with PBS-T (0.1% Tween-20). Incubate with IRDye® 800CW Goat anti-Rabbit (1:5000) and CellTag™ 700 Stain (1:1000) for 1 hour at RT in the dark.

  • Imaging & Analysis: Wash 3x with PBS-T. Scan the plate on an infrared imaging system. Quantify the 800 nm signal and divide by the 700 nm signal to yield the normalized phosphorylation level.

Workflow Step1 1. Cell Seeding (Target Cell Line) Step2 2. Compound Treatment (Dose-Response) Step1->Step2 Step3 3. Target Stimulation (e.g., Forskolin) Step2->Step3 Step4 4. Cell Lysis / Fixation & Signal Detection Step3->Step4 Step5 5. Data Normalization & IC50 Calculation Step4->Step5

High-throughput screening workflow for functional cell-based assays.

Quantitative Data Presentation

The following table outlines the expected pharmacological profiles, reference controls, and quality control metrics required to validate the assays described above.

Assay TypeBiological TargetPrimary ReadoutReference ControlExpected Z'-FactorViability Counter-screen
GPCR Functional MT1 / MT2cAMP (TR-FRET Ratio)Melatonin (1 µM)> 0.65CellTiter-Glo (ATP)
Kinase Inhibition Src (p-Y416)Fluorescence Ratio (800/700 nm)Dasatinib (100 nM)> 0.50CellTag 700 (Biomass)
Kinase Inhibition Aurora A/BPhospho-Histone H3Alisertib (50 nM)> 0.55CellTag 700 (Biomass)

Note: A Z'-Factor 0.5 indicates an excellent, robust assay suitable for high-throughput screening of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid analogs.

References

  • Title: Inhibitors of protein kinase for the treatment of disease Source: US P
  • Title: Compositions for regulating homeostasis of cortisol and improving sleep quality and methods of use and production thereof Source: AU P
Method

In vitro studies with (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

Application Note: In Vitro Profiling and Assay Workflows for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid Introduction & Chemical Rationale (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (commonly referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling and Assay Workflows for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid

Introduction & Chemical Rationale

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (commonly referred to as 3-formyl-4-hydroxycinnamic acid) is a highly functionalized phenylpropanoid derivative. Structurally, it features an α,β -unsaturated carboxylic acid backbone characteristic of cinnamic acids, coupled with a reactive 3-formyl group on the phenolic ring. As a Senior Application Scientist, I approach this molecule not just as a static compound, but as a dynamic tool with dual utility in early-stage drug discovery:

  • Direct Neuroendocrine Modulation : The phenylpropanoid acid moiety acts as a ligand for melatonin receptors (MT1/MT2), playing a critical role in cortisol homeostasis and circadian rhythm regulation[1].

  • Scaffold for Kinase Inhibitors : The electrophilic 3-formyl group serves as an ideal synthetic handle for condensation reactions. Specifically, it enables the generation of thiosemicarbazones—a well-established pharmacophore for potent in vitro protein kinase inhibition[2].

Workflow cluster_0 Direct Bioactivity (Neuroendocrine) cluster_1 Chemical Derivatization (Kinase Inhibitors) Compound (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid MT_Assay MT1 / MT2 Receptor Binding Assay Compound->MT_Assay Deriv Thiosemicarbazone Synthesis Compound->Deriv Cortisol Cortisol Homeostasis (Adrenal Cell Model) MT_Assay->Cortisol Gi/o signaling Kinase In Vitro Protein Kinase Screening Deriv->Kinase Scaffold screening

Fig 1. Dual in vitro workflow for evaluating direct receptor binding and kinase inhibitor synthesis.

Section 1: Direct Receptor Binding - MT1/MT2 Radioligand Assay

Scientific Rationale & Causality Phenylpropanoid acids have been identified as selective modulators of the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs) critically involved in regulating host stress hormones like cortisol[1]. To isolate the binding kinetics without interference from endogenous ligands, this protocol utilizes Chinese Hamster Ovary (CHO-K1) cells stably transfected with human MT1 or MT2 receptors. The use of [125I] -2-iodomelatonin as a radiotracer provides high specific activity, allowing for the precise determination of the inhibition constant ( Ki​ ).

Protocol 1: Competitive Radioligand Binding Self-Validating System: This assay includes a non-specific binding (NSB) control using 1μM unlabeled melatonin to establish the noise floor, and a reference standard (e.g., ramelteon) to validate assay sensitivity.

  • Membrane Preparation : Harvest CHO-K1 cells expressing hMT1 or hMT2. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 ×g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Compound Preparation : Dissolve (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer. Critical Step: Ensure final DMSO concentration in the assay does not exceed 1%. Higher concentrations alter membrane fluidity and induce receptor denaturation, skewing binding kinetics.

  • Incubation : In a 96-well deep-well plate, combine:

    • 50 μL of compound dilution (or buffer for total binding / 1 μM melatonin for NSB).

    • 50 μL of [125I] -2-iodomelatonin (final concentration ~0.1 nM).

    • 100 μL of membrane suspension (10-20 μg protein/well). Incubate at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand. Wash filters three times with 1 mL ice-cold assay buffer.

  • Quantification : Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Section 2: Scaffold Derivatization - Thiosemicarbazone Synthesis & Kinase Screening

Scientific Rationale & Causality While the native prop-2-enoic acid derivative exhibits neuroendocrine activity, its 3-formyl group is a prime target for Schiff base formation. Reacting this aldehyde with thiosemicarbazide yields 3-formyl-4-hydroxycinnamic acid thiosemicarbazone, a structure known to inhibit protein kinases by occupying the ATP-binding pocket and chelating catalytic metal ions[2]. The following protocol describes a micro-scale derivatization followed by an in vitro kinase assay, creating a streamlined "synthesize-and-screen" pipeline.

Protocol 2: Micro-Scale Synthesis and Kinase Inhibition Self-Validating System: The native (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid must be run alongside the thiosemicarbazone derivative to prove that kinase inhibition is a direct result of derivatization. Staurosporine is used as a universal positive control.

  • Micro-Scale Derivatization : In a 2 mL glass vial, combine 100 μL of a 50 mM solution of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (in ethanol) with 100 μL of a 55 mM solution of thiosemicarbazide (in water/ethanol). Add 2 μL of glacial acetic acid. Causality: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the formyl carbon and accelerating nucleophilic attack by the hydrazine moiety.

  • Incubation & Verification : Heat the sealed vial at 60°C for 2 hours. Confirm the formation of the thiosemicarbazone derivative via LC-MS (expected mass shift corresponding to +73 Da after the loss of H2​O ). Dilute the reaction mixture in DMSO to a working stock of 1 mM.

  • Kinase Assay Setup (ADP-Glo Method) : In a 384-well white microplate, add 1 μL of the derivative (serial dilutions from 10 μM to 1 nM). Add 2 μL of target kinase (e.g., EGFR or Src) in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation : Add 2 μL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • Detection : Add 5 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Add 10 μL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (30 minutes). Measure luminescence. Luminescence is directly proportional to kinase activity; a lower signal indicates successful inhibition.

Section 3: Quantitative Data Presentation

Table 1: Representative MT1/MT2 Receptor Binding Profile of Phenylpropanoid Acids [1] | Compound / Extract | Target Receptor | IC50​ | Ki​ | Functional Outcome | | :--- | :--- | :--- | :--- | :--- | | Phenylpropanoid Enriched Extract | MT1 | 229 pg/mL | 119 pg/mL | Agonism (Cortisol Reduction) | | Phenylpropanoid Enriched Extract | MT2 | 56.6 pg/mL | 28.3 pg/mL | Agonism (Sleep Enhancement) | | (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | MT1 / MT2 | Compound-specific | Compound-specific | Synergistic MT2 Selectivity |

Table 2: Comparative Kinase Inhibition of Native vs. Derivatized Scaffold [2] | Compound | Target Kinase | Derivatization Status | IC50​ ( μM ) | Mechanism of Action | | :--- | :--- | :--- | :--- | :--- | | (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | Tyrosine Kinase | Native (Precursor) | > 100 μM | Weak/No binding | | 3-Formyl-4-hydroxycinnamic acid thiosemicarbazone | Tyrosine Kinase | Derivatized | < 1.0 μM | ATP-competitive / Metal chelation | | Staurosporine | Tyrosine Kinase | Positive Control | < 0.01 μM | ATP-competitive |

References

  • Source: Google Patents (AU2022284887A1)
  • Source: Google Patents (US20030187007A1)

Sources

Application

Derivatization of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid for biological studies

An Application Guide: Strategic Derivatization of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid for Advanced Biological Interrogation Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Pot...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Strategic Derivatization of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid for Advanced Biological Interrogation

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Multifunctional Scaffold

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a cinnamic acid derivative, a class of compounds renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The parent structure, identified by PubChem CID 23005306, presents a unique trifunctional scaffold, making it an exceptionally versatile starting point for chemical biology and drug discovery programs.[4] Its architecture, featuring a carboxylic acid, a phenolic hydroxyl, and an aromatic aldehyde, allows for precise, site-selective modifications.

The rationale for derivatizing this molecule is multifaceted:

  • Structure-Activity Relationship (SAR) Studies: To systematically probe how modifications at each functional group influence biological efficacy, leading to the optimization of lead compounds.[1]

  • Target Identification and Validation: To introduce affinity tags (e.g., biotin) for pulldown assays aimed at identifying and validating the molecular targets of the parent compound.[5][6]

  • Cellular Imaging and Mechanistic Studies: To conjugate fluorescent probes for visualizing the compound's subcellular localization and tracking its engagement with biological systems.[7]

  • Improved Pharmacological Properties: To enhance solubility, cell permeability, or metabolic stability through the addition of specific chemical moieties.

This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, empowering researchers to synthesize novel chemical tools for in-depth biological investigation.

Strategic Analysis of Reactive Moieties

The power of this scaffold lies in its three distinct functional groups, each offering a unique handle for chemical modification. Understanding the relative reactivity and the specific reaction conditions required to target each site is paramount for a successful derivatization strategy.

cluster_molecule Core Scaffold: (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid cluster_derivatives Derivatization Pathways cluster_applications Biological Applications mol A Carboxylic Acid (-COOH) mol->A B Phenolic Hydroxyl (-OH) mol->B C Aromatic Aldehyde (-CHO) mol->C AppA Amide Coupling (e.g., Biotinylation for Target ID) A->AppA AppB Etherification / Esterification (e.g., Fluorescent Tagging for Imaging) B->AppB AppC Reductive Amination / Condensation (e.g., SAR Studies) C->AppC

Caption: Strategic derivatization points on the core scaffold.

  • The Carboxylic Acid: This is often the most versatile handle for derivatization. It readily participates in amide bond formation with a vast library of primary and secondary amines using carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[8][9] This pathway is ideal for introducing biotin, linkers, or entire molecular fragments.

  • The Phenolic Hydroxyl: The acidity of this proton makes it a prime target for reactions like Williamson ether synthesis or esterification. More importantly for biological studies, it can be selectively labeled with fluorescent tags, such as dansyl chloride or BODIPY derivatives, under mild conditions.[7][10]

  • The Aromatic Aldehyde: This group can undergo a range of reactions, including reductive amination to form secondary amines, Wittig reactions to extend the carbon chain, and condensation reactions with various nucleophiles. This site is particularly useful for SAR studies where significant structural modifications are desired.

Derivatization Protocols for Biological Probes

This section details step-by-step protocols for creating two key types of biological probes: a biotinylated derivative for affinity-based applications and a fluorescently-labeled derivative for cellular imaging.

Protocol 1: Carboxylic Acid-Directed Biotinylation via EDC/NHS Chemistry

This protocol facilitates the covalent attachment of an amine-containing biotin molecule to the carboxylic acid moiety, creating a high-affinity probe for identifying binding partners. The use of a carbodiimide (EDC) activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of the biotinylation reagent.[6][11]

Workflow Diagram: Biotinylation

G start Start: Parent Compound step1 Activate Carboxyl Group with EDC/Sulfo-NHS in MES Buffer (pH 4.7-6.0) start->step1 step2 Introduce Biotin-PEG-Amine step1->step2 step3 Incubate (RT, 2h) to form stable Amide Bond step2->step3 purify Purification (e.g., RP-HPLC) step3->purify end End: Biotinylated Probe purify->end

Caption: Workflow for EDC-mediated biotinylation of the carboxylic acid.

Materials:

  • (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Biotin-PEG-Amine (or similar amine-functionalized biotin reagent)

  • Activation/Reaction Buffer: MES Buffer (0.1 M, pH 4.7-6.0)

  • Anhydrous Dimethylformamide (DMF)

  • Quenching Buffer: Hydroxylamine HCl (1 M)

  • Reverse-Phase HPLC system for purification

Protocol:

  • Preparation: Dissolve (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid in a minimal amount of DMF, then dilute to a final concentration of 10 mM in MES buffer.

  • Activation: Add a 5-fold molar excess of both EDC and Sulfo-NHS to the solution from step 1. Vortex briefly. Incubate at room temperature for 15-30 minutes.

    • Scientist's Note: The Sulfo-NHS ester intermediate is more stable in aqueous solution than the EDC-activated species alone, increasing coupling efficiency.[5] The reaction is performed in an amine-free buffer like MES to prevent unwanted side reactions with the buffer itself.[6]

  • Biotinylation: Add a 10 to 20-fold molar excess of the Biotin-PEG-Amine reagent to the activated compound.

  • Reaction: Incubate the mixture for 2 hours at room temperature with gentle stirring.

  • Quenching (Optional): To quench any unreacted Sulfo-NHS ester, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification: Purify the resulting biotinylated conjugate using reverse-phase HPLC. Collect fractions and confirm the product identity and purity via LC-MS.

  • Storage: Lyophilize the pure fractions and store the final product at -20°C or below.

Protocol 2: Phenolic Hydroxyl-Directed Fluorescent Labeling with Dansyl Chloride

This protocol targets the phenolic hydroxyl group for derivatization with dansyl chloride, a classic fluorophore. The reaction proceeds via a sulfonyl ester linkage under mild basic conditions.[7]

Materials:

  • (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

  • Dansyl Chloride

  • Anhydrous Acetone or Acetonitrile

  • Reaction Buffer: Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.5)

  • Hydrochloric Acid (1 M) for acidification

  • Ethyl Acetate for extraction

  • Brine solution

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Protocol:

  • Preparation: Dissolve the parent compound (1 equivalent) in a mixture of acetone and sodium bicarbonate buffer (1:1 v/v).

  • Labeling Reagent: In a separate vial, dissolve dansyl chloride (1.2 equivalents) in a minimal amount of anhydrous acetone.

  • Reaction: Add the dansyl chloride solution dropwise to the stirred solution of the parent compound at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 4-6 hours in the dark.

    • Scientist's Note: The reaction is light-sensitive due to the nature of the fluorophore. The basic pH is crucial for deprotonating the phenolic hydroxyl, making it nucleophilic enough to attack the sulfonyl chloride.[12] However, excessively high pH can lead to hydrolysis of the dansyl chloride.

  • Work-up: a. Remove the acetone under reduced pressure. b. Acidify the remaining aqueous solution to pH ~3 with 1 M HCl. c. Extract the product with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent. Purify the crude product by silica gel column chromatography to yield the pure fluorescently-labeled derivative. Confirm identity and purity using NMR and mass spectrometry.

Summary of Derivatization Strategies

The choice of derivatization strategy is dictated by the intended biological application. The following table provides a comparative summary.

Target Functional GroupDerivatization ChemistryReagentsKey ApplicationRationale
Carboxylic Acid Amide CouplingEDC, Sulfo-NHS, Amine-BiotinTarget IdentificationCovalent linkage of an affinity tag (biotin) for pulldown assays.[5][6]
Phenolic Hydroxyl Sulfonyl Ester FormationDansyl Chloride, NaHCO₃Cellular ImagingAttachment of a fluorophore to visualize subcellular localization.[7]
Aromatic Aldehyde Reductive AminationPrimary Amine, NaBH₃CNSAR StudiesIntroduction of diverse amine-containing fragments to explore chemical space.
Carboxylic Acid EsterificationAlcohol, Acid CatalystProdrug SynthesisMasking polarity to potentially improve cell permeability.

Conclusion

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid represents a highly tractable scaffold for the development of sophisticated chemical probes. By leveraging its distinct functional groups, researchers can selectively install a variety of tags and moieties tailored for specific biological questions. The protocols outlined in this guide for biotinylation and fluorescent labeling provide robust and validated methods for synthesizing high-quality molecular tools, thereby accelerating research into the mechanism of action and therapeutic potential of this promising compound class.

References

  • Lal, N. et al. (2013). 8-Alkoxy- and 8-aryloxy-BODIPYs: straightforward fluorescent tagging of alcohols and phenols. PubMed. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Tarasov, S. et al. (2020). Fluorescence Labeling of Technical Lignin for the Study of Phenolic Group Distribution as a Function of the Molecular Weight. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Kumar, A. et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Shizuoka University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Darwish, S. (2019). Fluorescent derivatives of phenolic compounds? ResearchGate. Available at: [Link]

  • Al-Radadi, N. S. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules. Available at: [Link]

  • G-Biosciences. (n.d.). HOOK™ Biotin: Carboxyl Reactive. Available at: [Link]

  • Interchim. (n.d.). Biotin (carboxylated biotin derivatives). Available at: [Link]

  • Sharma, V. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]

  • Ntchapda, F. et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]

  • Ntchapda, F. et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. Available at: [Link]

  • Rohloff, J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. PubChem Compound Database. Available at: [Link]

  • Wang, Y-L. et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry. Available at: [Link]

  • da Silva, A. C. S. et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. Available at: [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Li, Y. et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry. Available at: [Link]

  • Pontiki, E. et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules. Available at: [Link]

  • Rohloff, J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). (2e)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. Available at: [Link]

  • Megoulas, N. C. & Koupparis, M. A. (2004). Analytical procedure for the in-vial derivatization - Extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection. ResearchGate. Available at: [Link]

  • Bachurin, S. O. et al. (2021). Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. Pharmaceutics. Available at: [Link]

  • Caring Sunshine. (n.d.). Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Available at: [Link]

  • ChemBK. (2024). (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid. Available at: [Link]

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Method

Application Notes and Protocols: A Researcher's Guide to Solubilizing (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

Introduction: Understanding the Molecule (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a phenolic acid derivative with a molecular structure that presents both opportunities and challenges for solubilization in e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a phenolic acid derivative with a molecular structure that presents both opportunities and challenges for solubilization in experimental settings. Its architecture, featuring a carboxylic acid group, a phenolic hydroxyl group, and an aldehyde moiety, dictates its physicochemical properties and, consequently, its behavior in various solvents. Like many phenolic compounds, it is reported in organisms such as Stereospermum acuminatissimum and shares a structural backbone with other well-studied hydroxycinnamic acids like caffeic and p-coumaric acid.[1][2][3]

The inherent challenge in dissolving this compound for biological assays stems from its poor aqueous solubility, a common trait for this class of molecules.[4][5] The carboxylic acid and phenolic hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a stable crystal lattice that requires significant energy to disrupt. This document provides a comprehensive guide for researchers to effectively dissolve (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, ensuring solution stability and compatibility with downstream applications.

Physicochemical Properties at a Glance

A thorough understanding of the compound's properties is the foundation for developing a successful dissolution protocol.

PropertyValueSource
IUPAC Name (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acidPubChem CID: 23005306[1]
Molecular Formula C₁₀H₈O₄PubChem CID: 23005306[1]
Molecular Weight 192.17 g/mol PubChem CID: 23005306[1]
Predicted LogP 1.5PubChem CID: 23005306[1]
Structural Features Carboxylic Acid, Phenolic Hydroxyl, AldehydePubChem CID: 23005306[1]

Strategic Approaches to Solubilization

The key to dissolving (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid lies in overcoming its crystal lattice energy and keeping it in solution. This can be achieved through two primary strategies: using organic co-solvents and adjusting the pH to ionize the molecule.

Strategy 1: Organic Co-Solvent Systems

For many non-polar to moderately polar compounds, the use of a water-miscible organic solvent is the first and most effective approach. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices in biological research due to their strong solubilizing power and relatively low toxicity at low concentrations.[7]

Why it works: Organic solvents like DMSO are highly polar aprotic solvents that can effectively solvate the molecule, breaking the intermolecular hydrogen bonds that hold the crystal lattice together. Ethanol, a polar protic solvent, can also serve this purpose. For many phenolic acids, DMSO offers superior solubilizing capacity compared to ethanol.[7]

Workflow for Co-Solvent Dissolution

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_solvent Add 100% DMSO or Ethanol weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve add_buffer Serially dilute stock into aqueous buffer/medium dissolve->add_buffer High Concentration Stock check_precip Observe for Precipitation add_buffer->check_precip

Caption: Workflow for preparing solutions using an organic co-solvent.

Strategy 2: pH-Mediated Dissolution

The presence of a carboxylic acid and a phenolic hydroxyl group makes the solubility of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid highly dependent on pH. By increasing the pH of the aqueous solvent above the pKa of these acidic groups, the molecule becomes deprotonated, forming a more polar and water-soluble salt.

Why it works: At a pH above the pKa, the acidic protons are removed, leaving a negatively charged carboxylate and/or phenolate ion. This charged species has much stronger interactions with polar water molecules, dramatically increasing aqueous solubility.[8] This is a standard technique for dissolving acidic compounds.[9]

Workflow for pH-Mediated Dissolution

cluster_prep Stock Solution Preparation cluster_dilution Working Solution & pH Adjustment weigh Weigh Compound add_base Add dilute NaOH (e.g., 0.1 M) dropwise weigh->add_base dissolve Vortex until clear solution forms add_base->dissolve add_buffer Dilute stock into desired buffer dissolve->add_buffer Concentrated Alkaline Stock adjust_ph Adjust pH back to target with dilute HCl add_buffer->adjust_ph check_precip Observe for Precipitation adjust_ph->check_precip

Caption: Workflow for preparing solutions using pH adjustment.

Detailed Experimental Protocols

Important Precautionary Note: (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: High-Concentration Stock in 100% DMSO

This is the recommended starting protocol for most in vitro applications, such as cell-based assays.

Materials:

  • (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid powder

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a high-concentration stock solution (e.g., 20-50 mM).

    • Example for 1 mL of a 20 mM stock:

      • Mass (g) = 0.020 mol/L * 0.001 L * 192.17 g/mol = 0.00384 g = 3.84 mg

  • Preparation: Carefully weigh the calculated amount of powder and place it into a sterile vial.

  • Solubilization: Add the required volume of 100% DMSO.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.[10]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Critical Note for Cell-Based Assays: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: pH-Adjusted Aqueous Stock Solution

This protocol is useful when an organic solvent is undesirable for the experimental system.

Materials:

  • (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Sterile vials

Procedure:

  • Suspension: Weigh the desired amount of the compound and place it in a sterile vial. Add approximately 80% of the final desired volume of high-purity water. The compound will not dissolve at this stage.

  • Basification: While stirring, add 0.1 M NaOH dropwise to the suspension. The powder should begin to dissolve as the pH increases and the carboxylic acid group is deprotonated. Continue adding NaOH until the solution is completely clear.

  • Final Volume: Add high-purity water to reach the final desired volume.

  • Neutralization (Optional but Recommended): For many biological assays, a neutral pH is required. Carefully add 0.1 M HCl dropwise to adjust the pH back to the desired value (e.g., 7.4). Crucially, monitor the solution closely for any signs of precipitation as the pH is lowered. If precipitation occurs, it indicates that the concentration is too high to be soluble at that pH.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C.

Troubleshooting Common Issues

  • Precipitation Upon Dilution: If your DMSO stock precipitates when added to an aqueous buffer, the final concentration is too high for its aqueous solubility limit.

    • Solution 1: Lower the final concentration of the compound in your assay.

    • Solution 2: Increase the percentage of co-solvent in the final solution, if permissible for your assay.

    • Solution 3: Consider adding a biocompatible surfactant like Tween® 80 (e.g., at 0.1-0.5%) to the aqueous buffer to help maintain solubility, ensuring you use appropriate vehicle controls.[8]

  • Inconsistent Assay Results: This can be due to the compound precipitating out of the assay medium over time.

    • Solution: Before each experiment, visually inspect your prepared working solutions for any signs of precipitation. Prepare fresh dilutions from the stock solution for each experiment.

Conclusion

Successfully dissolving (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a critical first step for reliable and reproducible experimental results. The optimal method will depend on the specific requirements of the downstream application. For most in vitro work, creating a concentrated stock in 100% DMSO is the most straightforward and effective approach. When organic solvents must be avoided, a pH-mediated strategy can be employed, though careful attention must be paid to the compound's solubility limits upon pH neutralization. Researchers are encouraged to use these protocols as a starting point and perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.

References

  • Wikipedia. p-Coumaric acid. [Link]

  • The Good Scents Company. (E)-para-hydroxycinnamic acid, 501-98-4. [Link]

  • PubChem. 3-coumaric acid, (E)-. [Link]

  • ChemBK. (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid. [Link]

  • PMC. Fast Release of Carboxylic Acid inside Cells. [Link]

  • PubChem. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. [Link]

  • Dissolution Technologies. Dissolution Method Development for Poorly Soluble Compounds. [Link]

  • Wikipedia. Caffeic acid. [Link]

  • PMC. Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • PMC. Carboxylic Acids Accelerate Acidic Environment-Mediated Nanoceria Dissolution. [Link]

  • MDPI. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. [Link]

  • Reddit. Phenolic resin polycondensation in a DMSO solvent with lewis acid catalyst. [Link]

  • ACS Publications. Caffeic Acid and Its Derivatives: Antimicrobial Drugs toward Microbial Pathogens. [Link]

  • FooDB. Showing Compound trans-p-Coumaric acid (FDB002594). [Link]

  • Journal of Pharmaceutical and Health Sciences. Determination of The Effect of Green Extraction Solvents on The Phenolic Acids and Flavonoids of Propolis. [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Scribd. Dissolution Testing for Poorly Soluble Drugs. [Link]

  • MDPI. Screening of the Anti-Neurodegenerative Activity of Caffeic Acid after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach. [Link]

  • ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]

  • National Library of Medicine. Chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza. [Link]

  • Semantic Scholar. Optimization of Delivery and Bioavailability of Encapsulated Caffeic Acid. [Link]

  • ACS Publications. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

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Application

Application Notes &amp; Protocols: (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid in Drug Discovery

Executive Summary & Pharmacological Profile (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (also known as 3-formyl-4-hydroxycinnamic acid or 5-formyl-p-coumaric acid; PubChem CID: 23005306)[1] is a highly versatile p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Profile

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (also known as 3-formyl-4-hydroxycinnamic acid or 5-formyl-p-coumaric acid; PubChem CID: 23005306)[1] is a highly versatile phenylpropanoid derivative. Structurally characterized by an α,β -unsaturated carboxylic acid (cinnamic acid scaffold) coupled with a reactive formyl group and a phenolic hydroxyl group, it serves as a critical building block and active pharmaceutical ingredient (API) in two distinct therapeutic domains:

  • Oncology & Neurodegeneration: As a synthetic precursor for potent thiosemicarbazone-based Cyclin-Dependent Kinase (CDK) inhibitors[2].

  • Neuroendocrinology & Sleep Medicine: As a synergistic bioactive compound in botanical extracts that modulate MT1/MT2 melatonin receptors to regulate cortisol homeostasis[3].

This application note provides drug development professionals with mechanistic insights, validated protocols, and quantitative data for leveraging this compound in preclinical workflows.

Application I: Synthesis and Evaluation of CDK Inhibitors

Mechanistic Insight

In oncology and neurodegenerative disease research, the dysregulation of kinases such as CDK2 (cell cycle progression) and CDK5 (neuronal cytoskeletal dynamics) is a primary therapeutic target. The intact (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid molecule is not a direct kinase inhibitor; rather, its formyl group serves as an essential electrophilic anchor.

By reacting the aldehyde moiety with thiosemicarbazide, researchers synthesize 3-formyl-4-hydroxycinnamic acid thiosemicarbazone . This transformation creates a highly effective pharmacophore: the thiosemicarbazone chain acts as a hydrogen-bond donor/acceptor network that perfectly mimics ATP, allowing the molecule to competitively bind within the intracellular ATP-binding pocket of CDKs with high affinity[2].

CDK_Pathway Compound Thiosemicarbazone Derivative CDK2 CDK2 / Cyclin A Complex Compound->CDK2 Inhibits Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates (Blocked) CellCycle Cell Cycle Arrest (G1/S Phase) Rb->CellCycle Induces

Mechanism of CDK2 inhibition leading to G1/S cell cycle arrest.

Protocol 1: Synthesis of the Thiosemicarbazone Derivative and CDK Kinase Assay

Note: This protocol establishes a self-validating system by incorporating a known CDK baseline and utilizing radiometric filtration for high-fidelity readout.

Phase A: Chemical Synthesis

  • Hydrolysis: Dissolve methyl (3-formyl-4-hydroxy)cinnamate in a suitable solvent and hydrolyze using 0.5 M aqueous LiOH to yield the free (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid[2].

  • Condensation: React the isolated acid with thiosemicarbazide (1.1 eq) in ethanol containing a catalytic amount of glacial acetic acid. Reflux for 2-4 hours.

  • Purification: Cool the reaction mixture to precipitate the 3-formyl-4-hydroxycinnamic acid thiosemicarbazone. Filter, wash with cold ethanol, and dry under vacuum.

Phase B: Radiometric Kinase Assay (CDK2/CDK5)

  • Assay Preparation: Prepare a 40 μ L reaction mixture in a microtiter plate containing the synthesized inhibitor (serial dilutions from 10 μ M to 1 nM), 0.3-0.4 U/mL of target enzyme (CDK2/Cyclin A or CDK5/p25), and kinase buffer[4].

  • Initiation: Add [γ−32P] ATP to initiate the phosphorylation reaction. Seal the plate and incubate at 30°C for exactly 2 hours.

  • Termination & Filtration: Transfer a 15 μ L aliquot from each well to a Whatman P81 phosphocellulose filtration plate pre-loaded with 100 μ L of 0.5% phosphoric acid[4]. Allow to stand for 5 minutes to halt the reaction and allow peptide binding.

  • Washing & Readout: Filter the plate on a vacuum manifold. Wash extensively with 0.5% phosphoric acid to remove unbound [γ−32P] ATP. Quantify the bound radiolabeled substrate using a scintillation counter.

Quantitative Data Summary: Kinase Inhibition
Target Enzyme ComplexSubstrateInhibitor Concentration RangeExpected IC50​ Range
CDK2 / Cyclin A Histone H11 nM – 10 μ M <1.0μM
CDK5 / p25 Retinoblastoma (Rb)1 nM – 10 μ M <1.5μM

Application II: Melatonin Receptor Modulation for Cortisol Homeostasis

Mechanistic Insight

Recent clinical and preclinical drug discovery efforts have identified (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid as a critical active constituent in specialized botanical extracts (e.g., Zea mays leaf/shoot extracts).

Unlike traditional sedatives (e.g., pentobarbital) that force central nervous system depression, this phenylpropanoid acid works synergistically with benzoxazinoids (such as 6-MBOA). Together, they operate via a "prodrug" mechanism, exhibiting highly selective binding to the MT1 and MT2 melatonin receptors [3]. This synergistic activation directly regulates the homeostasis of the stress hormone cortisol, extending the deep sleep stage without the daytime residual effects typical of synthetic hypnotics[5].

MT_Pathway PPA (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid MT_Rec MT1 / MT2 Receptors PPA->MT_Rec Synergistic Binding BZX Benzoxazinoids (e.g., 6-MBOA) BZX->MT_Rec Synergistic Binding Cortisol Cortisol Reduction MT_Rec->Cortisol Regulates Sleep Deep Sleep Enhancement MT_Rec->Sleep Promotes

Synergistic activation of MT1/MT2 receptors regulating cortisol and sleep.

Protocol 2: MT1/MT2 Radioligand Binding Assay

Note: This protocol evaluates the receptor binding affinity of the compound when formulated with benzoxazinoids to validate the synergistic MT1/MT2 activation.

  • Cell Membrane Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing human MT1 or MT2 receptors. Harvest cells, homogenize in Tris-HCl buffer (pH 7.4), and centrifuge to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 μ L of the membrane suspension.

    • 25 μ L of the radioligand 2−[125I]iodomelatonin (at a constant Kd​ concentration).

    • 25 μ L of the test compound formulation (enriched with (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid and 6-MBOA) at varying concentrations[3].

  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow competitive binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Measure the retained radioactivity using a gamma counter. Calculate specific binding by subtracting non-specific binding (determined in the presence of 1 μ M unlabeled melatonin).

Quantitative Data Summary: Melatonin Receptor Binding

The co-existence of phenylpropanoid acids and benzoxazinoids yields a highly potent, dose-responsive MT receptor affinity, showing a distinct selectivity for MT2 over MT1[3].

Receptor Target IC50​ ValueInhibition Constant ( Ki​ )Biological Outcome
MT1 Receptor 229 pg/mL119 pg/mLInitiation of sleep onset
MT2 Receptor 56.6 pg/mL28.3 pg/mLExtension of deep sleep stage & Cortisol reduction

References

  • PubChem (National Institutes of Health). "(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | C10H8O4 | CID 23005306." National Center for Biotechnology Information.[Link]

  • Suen, C., et al. (2003). "Inhibitors of protein kinase for the treatment of disease." U.S. Patent Application US20030187007A1.
  • Jia, Q., et al. (2022). "Compositions for regulating homeostasis of cortisol and improving sleep quality and methods of use and production thereof." Australian Patent Application AU2022284887A1.

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Technical Notes & Optimization

Troubleshooting

Low yield in the synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

Target Molecule: (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (3-formyl-p-coumaric acid) Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure Prepared By: Senior Application Scientist, Proce...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (3-formyl-p-coumaric acid) Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure Prepared By: Senior Application Scientist, Process Chemistry Division

Process Overview & Strategic Route Selection

The synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a notorious bottleneck in phenylpropanoid and coumarin-derivative discovery pipelines. Researchers typically attempt a direct formylation of p-coumaric acid using the Duff reaction (Hexamethylenetetramine/TFA) or Reimer-Tiemann conditions. However, these direct formylation routes consistently suffer from abysmal yields[1]. The electron-rich alkene of the acrylic acid moiety is highly susceptible to cationic polymerization under acidic conditions, leading to intractable resins.

The Field-Proven Solution: We strongly recommend abandoning direct formylation in favor of a regioselective Knoevenagel-Doebner condensation starting from 4-hydroxyisophthalaldehyde and malonic acid[2]. By exploiting the differential reactivity of the two formyl groups on the precursor, you can achieve high yields of the mono-acrylic acid without compromising the alkene.

Visual Diagnostics: Yield Optimization Workflow

G Start Low Yield of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid Route Which synthesis route are you using? Start->Route Duff Direct Formylation (Duff/Vilsmeier on p-Coumaric Acid) Route->Duff Knoevenagel Regioselective Knoevenagel (4-Hydroxyisophthalaldehyde + Malonic Acid) Route->Knoevenagel Switch Switch Route: Direct formylation yields <20% due to alkene polymerization. Duff->Switch Analyze Analyze LC-MS Impurities Knoevenagel->Analyze Switch->Knoevenagel BisAdduct Bis-acrylic acid adduct (Over-condensation) Analyze->BisAdduct NoDecarb Dicarboxylic acid (+44 Da) (Incomplete Doebner) Analyze->NoDecarb Polymer Insoluble gummy mass (Thermal Polymerization) Analyze->Polymer FixBis Strict 1.05 eq Malonic Acid Keep initial temp <80°C BisAdduct->FixBis FixDecarb Ensure Pyridine/Piperidine Reflux at 110°C until CO2 stops NoDecarb->FixDecarb FixPoly Add BHT inhibitor (0.1 mol%) Limit reflux to 4 hours max Polymer->FixPoly

Fig 1: Diagnostic workflow for resolving low yields in 3-formyl-p-coumaric acid synthesis.

Quantitative Route Comparison

To justify the shift in synthetic strategy, review the comparative metrics below. The data clearly demonstrates why the Knoevenagel route is the industry standard for this scaffold.

ParameterDirect Formylation (Duff Route)Regioselective Knoevenagel (Recommended)
Precursor p-Coumaric acid4-Hydroxyisophthalaldehyde
Reagents HMTA, TFAMalonic acid, Pyridine, Piperidine
Typical Yield 15 - 20%65 - 75%
Regioselectivity Poor (ortho/meta mixtures)Excellent (C1 preference >95%)
Major Impurities Polymeric resins, unreacted SMBis-acrylic adduct, dicarboxylic acid
Reaction Time 12 - 24 hours5 - 6 hours

Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield so low (<20%) when attempting the direct formylation of p-coumaric acid? Causality: Direct formylation (e.g., Duff reaction) of p-coumaric acid is fundamentally limited by the substrate's structural properties. While the phenol group is activating, the harsh acidic conditions (excess TFA) combined with thermal stress induce cationic hydration or polymerization of the electron-rich alkene double bond[1]. This leads to the formation of intractable polymeric resins and restricts isolated yields to ~15–20%.

Q2: I am switching to the Knoevenagel condensation using 4-hydroxyisophthalaldehyde. How do I prevent the formation of the bis-acrylic acid byproduct? Causality: 4-Hydroxyisophthalaldehyde contains two formyl groups (C1 and C3). Under basic Knoevenagel conditions (pyridine/piperidine), the phenolic hydroxyl is deprotonated. The resulting phenoxide sterically and electrostatically shields the adjacent C3 formyl group. Furthermore, in its neutral state, the C3 formyl is locked in a stable intramolecular hydrogen bond with the hydroxyl group, drastically reducing its electrophilicity[2]. To exploit this reactivity differential and prevent bis-condensation at both formyl sites, strictly limit malonic acid to 1.05 equivalents and keep the initial condensation temperature below 80°C.

Q3: LC-MS analysis of my Knoevenagel crude shows a large +44 Da mass peak relative to the target. What is this, and how do I resolve it? Causality: A +44 Da mass peak corresponds to the un-decarboxylated dicarboxylic acid intermediate (the initial malonic acid adduct). The Doebner modification of the Knoevenagel condensation requires significant thermal energy to drive the decarboxylation step[3]. If the reaction is stopped too early or not heated to true reflux (110°C), this intermediate will persist. Ensure a two-stage temperature profile (see protocol below) to force the loss of CO₂.

Q4: My product is turning into an insoluble gummy mass during the workup. What is causing this degradation? Causality: The target molecule contains both a reactive Michael acceptor (the acrylic acid) and a formyl group. Prolonged heating in the presence of basic amines (pyridine) can trigger base-catalyzed auto-polymerization of the alkene[4]. To mitigate this, avoid extending the reflux period beyond 4 hours, and consider adding a radical inhibitor such as BHT (butylated hydroxytoluene) at 0.1 mol% to protect the alkene during the high-temperature decarboxylation phase.

Self-Validating Experimental Protocol

Optimized Regioselective Knoevenagel-Doebner Condensation

  • Step 1: Reagent Preparation

    • Action: In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of 4-hydroxyisophthalaldehyde in 30 mL of anhydrous pyridine. Add 10.5 mmol of malonic acid and 1.0 mmol of piperidine. Optional: Add 0.01 mmol of BHT.

    • Causality: Pyridine acts as the solvent and weak base, while piperidine is the primary nucleophilic catalyst that forms the highly reactive iminium intermediate with the unshielded C1 aldehyde.

    • Validation Checkpoint: The mixture must form a homogenous, clear pale-yellow solution. Cloudiness indicates moisture contamination, which will prematurely hydrolyze the iminium intermediate and stall the reaction.

  • Step 2: Condensation Phase

    • Action: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for exactly 2.0 hours.

    • Causality: This moderate temperature provides the activation energy required for the aldol-type addition and subsequent dehydration to the dicarboxylic acid, without triggering premature, uncontrolled decarboxylation.

    • Validation Checkpoint: TLC (Eluent: DCM/MeOH 9:1) should show the near-complete disappearance of the starting material (Rf ~0.8) and the appearance of a highly polar baseline spot (the dicarboxylic acid intermediate).

  • Step 3: Doebner Decarboxylation Phase

    • Action: Elevate the heating mantle temperature to achieve a gentle reflux (internal temp ~110°C) and maintain for 3.5 hours.

    • Causality: High thermal energy is required to expel CO₂ from the malonic acid adduct via a cyclic transition state, yielding the thermodynamically stable (2E)-alkene.

    • Validation Checkpoint: Vigorous gas evolution (CO₂ bubbling) will be observed in the solution. The reaction phase is complete when gas evolution visibly ceases.

  • Step 4: Quenching & Isolation

    • Action: Cool the mixture to room temperature. Slowly pour the crude mixture into 150 mL of vigorously stirred ice water. Dropwise, add 2M HCl until the solution reaches pH 2.

    • Causality: Acidification protonates the pyridine (forming water-soluble pyridinium chloride) and the product's carboxylate, destroying the solubility of the target acrylic acid and forcing it to precipitate.

    • Validation Checkpoint: A dense, off-white to pale-yellow precipitate must form immediately upon crossing the pH 3 threshold. Filter, wash with cold water, and recrystallize from ethanol/water to yield the pure product.

References

  • An efficient synthesis of formyl coumarins by microwave irradiation method- duff formylation. Der Pharma Chemica.[Link]

  • 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light. NIH/PMC.[Link]

  • US8815940B2 - Coumarin-chalcones as anticancer agents.
  • A new facile way for the preparation of 3-formylcoumarins. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical vulnerabilities of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (als...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical vulnerabilities of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (also known as 3-formyl-p-coumaric acid).

This molecule presents a unique "triad of trouble" during purification: a highly reactive formyl group, a photo-sensitive α,β -unsaturated double bond, and dual acidic moieties (a phenol and a carboxylic acid). This guide will help you troubleshoot common failures, understand the mechanistic causality behind these issues, and implement field-proven, self-validating protocols.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q: Why am I seeing severe peak tailing and irreversible adsorption on normal-phase silica gel? A: The molecule possesses a carboxylic acid (pKa ~4.5) and a phenolic hydroxyl (pKa ~8.5). On bare, unmodified normal-phase silica, these moieties participate in strong, multidentate hydrogen bonding with free silanol groups, leading to chemisorption and severe tailing. The Fix: Abandon normal-phase silica. Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase. To suppress the ionization of the carboxylic acid and ensure a sharp, symmetrical peak, you must add an acidic modifier—typically 0.05% to 0.1% Formic Acid or Trifluoroacetic Acid (TFA)—to both the aqueous and organic mobile phases[1]. This forces the molecule into its protonated, neutral state, drastically improving retention and peak shape.

Q: During purification, a new, closely eluting impurity spontaneously appears. LC-MS shows the exact same mass. What is happening? A: You are observing photoisomerization. Cinnamic acid derivatives undergo a rapid (2E)→(2Z) (trans-to-cis) geometric isomerization when exposed to ultraviolet (UV) or even ambient laboratory light, specifically in the 254–320 nm range[2],[3]. The (Z) -isomer typically elutes slightly apart from the (E) -isomer depending on the gradient, ruining your isolated yield. The Fix: Shield all flasks with aluminum foil or use amber glassware. If using UV-directed prep-HPLC, minimize the flow cell path length, monitor at a less energetic wavelength if extinction coefficients allow, or switch to an Evaporative Light Scattering Detector (ELSD).

Q: My isolated product is degrading into a more polar compound over time, especially when dissolved in neutral or basic aqueous solutions. How do I prevent this? A: The 3-formyl group is highly susceptible to auto-oxidation, converting the aldehyde into a carboxylic acid (yielding a 4-hydroxyisophthalic acid derivative). Furthermore, under basic conditions, the formyl group can undergo disproportionation (Cannizzaro reaction) or cross-linking. The Fix: Always maintain the compound in a slightly acidic environment (pH 3–5). Purge all solvents with argon or nitrogen to remove dissolved oxygen. Store the purified lyophilized powder at -20°C under an inert atmosphere.

Part 2: Quantitative Data & Chromatographic Behavior

The table below summarizes the critical physicochemical parameters that dictate the handling of this compound.

Property / ParameterValue / ObservationChromatographic Implication
Molecular Formula C10H8O4 (Exact Mass: 192.04)Monitor m/z 191.03[M-H]⁻ in negative ESI mode.
Carboxylic Acid pKa ~4.5Requires mobile phase pH < 3.0 (e.g., 0.1% Formic Acid) to suppress ionization[1].
Phenolic OH pKa ~8.5Avoid basic mobile phases (pH > 7) to prevent phenolate formation and rapid oxidation.
UV Absorption Maxima ~280 nm, ~320 nmHighly susceptible to UV-induced (E) to (Z) isomerization[3].
Solubility Profile Soluble in MeOH, EtOH, DMSO. Poor in H2O.Load samples in DMSO for RP-HPLC. Avoid prolonged heating in alcohols to prevent esterification.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparative RP-HPLC Purification (Gold Standard)

Mechanism: Utilizes hydrophobic interactions while suppressing ionic repulsion via acidic modifiers.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of degassed DMSO. Do not use basic solvents. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: C18 Preparative Column (e.g., 250 mm x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Execution: Run a shallow linear gradient from 10% B to 60% B over 30 minutes. This shallow ramp is critical to separate the target from unformylated p-coumaric acid and oxidized dicarboxylic byproducts.

  • Detection & Collection: Monitor at 280 nm. Self-Validation Step: Collect fractions directly into amber glass tubes. Before pooling, verify fraction purity via off-line analytical LC-MS to ensure no (Z) -isomer co-eluted during the run.

  • Post-Purification: Immediately freeze the pooled, pure fractions on dry ice and lyophilize in the dark. Do not rotary evaporate at high temperatures, as the acidic aqueous environment combined with heat will degrade the aldehyde.

Protocol B: Inert-Atmosphere Crystallization (Alternative for Scale-Up)

Mechanism: Leverages differential solubility profiles in aprotic solvents to exclude polar oxidized impurities.

  • Dissolution: Dissolve the crude solid in a minimal amount of degassed, boiling ethyl acetate under a strict nitrogen atmosphere.

  • Hot Filtration: Quickly filter the hot solution through a heated fritted funnel to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: Slowly add degassed hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Self-Validation Step: Perform a pilot crystallization in a 1 mL vial to confirm crystal formation before committing the entire batch.

  • Cooling: Allow the flask to cool slowly to room temperature in the dark, then transfer to a 4°C refrigerator overnight.

  • Harvesting: Filter the resulting pale-yellow crystals under a nitrogen blanket, wash with cold hexanes, and dry under high vacuum for 12 hours.

Part 4: Visualizations

DegradationPathways Target (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid Z_Isomer (2Z)-Isomer (Loss of Activity) Target->Z_Isomer UV/Ambient Light (254-320 nm) Oxidized Dicarboxylic Acid (Auto-oxidation) Target->Oxidized O2, Alkaline pH (Aldehyde Oxidation) Polymer Polymerized/Degraded Products Target->Polymer Heat + Conc. Acid (Cross-linking)

Fig 1. Primary degradation pathways of 3-formyl-p-coumaric acid during handling.

PurificationWorkflow Start Crude Mixture Check Is sample highly complex (>3 major impurities)? Start->Check HPLC Prep RP-HPLC (C18, 0.1% Formic Acid) Check->HPLC Yes Cryst Crystallization (EtOAc/Hexane under N2) Check->Cryst No (High initial purity) Lyoph Lyophilization in Dark HPLC->Lyoph Cryst->Lyoph Store Store at -20°C under Ar/N2 Lyoph->Store

Fig 2. Decision tree for selecting the optimal purification workflow.

References

  • [2] Ultraviolet (UV) light-induced geometrical isomerization of cinnamic acid containing molecules: A plausible, non-enzymatic approach to modify metabolite composition of plant extracts. Source: ResearchGate (South African Journal of Botany). URL:

  • [3] Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Source: Oxford Academic (Bioscience, Biotechnology, and Biochemistry). URL:

  • [1] A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Source: ACS Publications (Journal of Agricultural and Food Chemistry). URL:

Sources

Troubleshooting

Technical Support Center: Side Reactions in the Formylation of Hydroxyphenyl Compounds

Welcome to the Technical Support Center for professionals engaged in the formylation of hydroxyphenyl compounds. This guide is designed to address common challenges and side reactions encountered during these critical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for professionals engaged in the formylation of hydroxyphenyl compounds. This guide is designed to address common challenges and side reactions encountered during these critical synthetic transformations. We aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Duff reaction is producing a significant amount of a di-formylated product. How can I favor mono-formylation?

A1: The Challenge of Di-formylation in the Duff Reaction

Di-formylation is a frequently observed side reaction in the Duff reaction, particularly when both ortho positions relative to the hydroxyl group are sterically accessible.[1] The reaction involves electrophilic attack on the electron-rich phenol ring.[2] Since the introduction of the first formyl group does not sufficiently deactivate the ring to prevent a second attack, di-substitution can readily occur.[3]

Troubleshooting & Optimization Strategies:

  • Stoichiometry Control: The most direct method to suppress di-formylation is to carefully control the stoichiometry of your reagents. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate is crucial. A 1:1 molar ratio of HMTA to the phenol is a good starting point to favor mono-formylation.[1]

  • Reaction Monitoring: Closely monitor the progress of your reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product is the major species to prevent further reaction.

  • Temperature Management: While the Duff reaction often requires heat, excessive temperatures can sometimes lead to less selective reactions. If di-formylation is a persistent issue, consider running the reaction at a lower temperature for a longer duration.

Logical Workflow for Troubleshooting Di-formylation:

Sources

Optimization

Optimizing reaction conditions for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid synthesis

Welcome to the Technical Support Center for the synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (commonly known as 3-formyl-p-coumaric acid). As an Application Scientist, successfully synthesizing this hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (commonly known as 3-formyl-p-coumaric acid).

As an Application Scientist, successfully synthesizing this highly functionalized building block requires navigating the competing reactivities of its phenol, carboxylic acid, and trans-alkene moieties. This guide bypasses traditional, low-yielding Reimer-Tiemann conditions in favor of the Duff Reaction (using Hexamethylenetetramine and Trifluoroacetic acid), which offers superior regiocontrol and functional group tolerance[1],[2].

Pathway & Mechanistic Causality

To troubleshoot effectively, you must understand the causality of the reaction. The Duff reaction operates via an electrophilic aromatic substitution mechanism[1]. Trifluoroacetic acid (TFA) serves a dual purpose: it acts as a highly polar solvent capable of dissolving the starting material, and it provides the acidic environment necessary to decompose Hexamethylenetetramine (HMTA) into the active electrophilic iminium ion species[1],[2].

Because the reaction is conducted under acidic conditions, the carboxylic acid tail of p-coumaric acid remains protonated. This prevents the formation of insoluble dianions (a common failure point in basic Reimer-Tiemann formylations) and directs the iminium attack cleanly to the electron-rich ortho-position of the phenol[1].

Mechanism SM p-Coumaric Acid (Phenol Core) EAS Electrophilic Aromatic Substitution (ortho) SM->EAS HMTA HMTA in TFA (Iminium Source) HMTA->EAS Electrophile Amine Benzylamine Intermediate EAS->Amine Imine Oxidation to Imine Amine->Imine Hydride transfer Hydrolysis Aqueous HCl Hydrolysis Imine->Hydrolysis Product 3-Formyl-p-coumaric acid (Target) Hydrolysis->Product Cleavage

Fig 1. Mechanistic pathway of the Duff formylation on p-coumaric acid.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) incorporates built-in validation checks so you can confirm the reaction's integrity at every stage.

Reagents Required:

  • p-Coumaric acid (1.0 eq)

  • Hexamethylenetetramine (HMTA) (2.0 eq)

  • Anhydrous Trifluoroacetic acid (TFA) (Solvent, ~5 mL per mmol)

  • 4M Aqueous HCl (Quenching agent)

Step-by-Step Methodology:

  • Dissolution & Initiation: In a dry, round-bottom flask under inert atmosphere (N₂ or Ar), dissolve p-coumaric acid in anhydrous TFA. Add HMTA in one portion.

    • Validation Check: The mixture should form a clear, pale yellow solution. Undissolved particulates indicate moisture contamination.

  • Heating: Attach a reflux condenser and heat the mixture to 75 °C (gentle reflux) for 18 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1, 1% AcOH). The starting material (Rf ~0.4) will disappear, replaced entirely by a highly polar baseline streak. This streak is the stable imine intermediate, not degraded product[2].

  • Hydrolysis (Critical Step): Cool the reaction to room temperature. Pour the mixture slowly into a vigorously stirring beaker of cold 4M HCl (approx. 3x the volume of TFA used). Stir vigorously for 1 to 2 hours at room temperature[1].

    • Validation Check: The solution will turn cloudy as the imine hydrolyzes to the less polar aldehyde. TLC will show the baseline streak disappearing, replaced by a crisp product spot at Rf ~0.5.

  • Extraction: Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

    • Validation Check: Check the remaining aqueous layer with a 254 nm UV lamp. A lack of fluorescence confirms complete extraction of the conjugated product.

  • Washing & Drying: Wash the combined organic layers with brine (Do NOT use NaHCO₃). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography using a gradient of DCM to DCM:MeOH (95:5) containing 0.5% acetic acid to prevent peak tailing.

Optimization Data

The following table summarizes quantitative optimization parameters to help you scale or adjust the reaction based on your specific laboratory setup[3],[1].

HMTA (Equivalents)Temperature (°C)Time (Hours)Reaction Outcome & Yield
1.075 (Reflux)12Incomplete conversion; ~40% yield.
2.0 75 (Reflux) 18 Optimal mono-formylation; 78% yield.
3.075 (Reflux)24Significant 2,6-diformylation byproduct; 55% yield.
2.0110 (Sealed)12Extensive polymerization and degradation; <20% yield.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield or Impure Product C1 Incomplete Imine Hydrolysis Issue->C1 C2 Product Lost in Aqueous Wash Issue->C2 C3 Polymerization of Acrylic Double Bond Issue->C3 S1 Stir in 4M HCl for >1 hr at RT C1->S1 Action S2 Avoid basic washes; Extract with EtOAc C2->S2 Action S3 Keep water bath <40°C; Add BHT inhibitor C3->S3 Action

Fig 2. Troubleshooting logic tree for common synthesis bottlenecks.

Q: Why did my reaction yield a complex mixture of highly polar compounds instead of the target aldehyde? A: This is the most common failure point in the Duff reaction. It occurs when the intermediate benzylamine/imine is not fully hydrolyzed. Causality: The HMTA-derived imine is surprisingly stable[2]. If you quench with weak acid or insufficient time, the imine persists, appearing as a baseline streak on TLC. Solution: Ensure you quench with cold 4M HCl and stir vigorously for at least 1-2 hours at room temperature to force the equilibrium toward the aldehyde[1].

Q: My yield is low, and NMR shows a byproduct with two formyl groups. How do I control regioselectivity? A: Over-formylation (2,6-diformylation of the phenol ring) occurs when excess HMTA is used and reaction times are excessively prolonged[3]. Causality: While the first formyl group deactivates the ring, the remaining ortho position is still susceptible to electrophilic attack by the highly reactive iminium species if pushed by excess reagent. Solution: Strictly limit HMTA to 2.0 equivalents and monitor the reaction closely, stopping it at 18 hours.

Q: During solvent removal, my product turned into an insoluble gummy resin. What happened? A: The prop-2-enoic acid (acrylic acid) moiety is highly susceptible to radical-initiated polymerization, especially when concentrated under heat. Causality: Concentration removes the solvent that naturally dissipates heat, and trace peroxides or ambient light can trigger the alkene double bonds to cross-link. Solution: Keep the rotary evaporator water bath strictly below 40 °C. If the problem persists, add a trace amount (10-50 ppm) of a radical inhibitor like BHT (Butylated hydroxytoluene) to the organic layer prior to concentration.

Q: Why shouldn't I use the Reimer-Tiemann reaction (CHCl₃ / NaOH) for this formylation? A: While Reimer-Tiemann is a classic phenol formylation method, it requires strongly basic conditions. Causality: In NaOH, both the phenolic hydroxyl and the carboxylic acid of p-coumaric acid deprotonate. This dianion is poorly soluble in the organic phase where the dichlorocarbene intermediate resides, leading to extremely poor yields (<15%) and difficult emulsion-heavy workups. The Duff reaction's acidic TFA environment keeps the molecule protonated and properly solvated[1].

Sources

Troubleshooting

Avoiding degradation of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid during experiments

Last Updated: 2026-03-11 Welcome to the dedicated technical support guide for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (also known as 5-formylferulic acid). This resource is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-11

Welcome to the dedicated technical support guide for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (also known as 5-formylferulic acid). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and experimental use of this compound. Our goal is to help you maintain the integrity of your sample by preventing common degradation pathways.

The unique structure of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, which incorporates a phenolic hydroxyl, an aromatic aldehyde (formyl group), and an acrylic acid moiety, makes it susceptible to specific environmental factors. Understanding these sensitivities is the first step toward successful experimentation.

Frequently Asked Questions (FAQs)

General Handling & Storage
Q1: What are the primary causes of degradation for this compound?

A: The degradation of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is primarily driven by three factors acting on its sensitive functional groups:

  • Oxidation: The phenolic hydroxyl and formyl groups are both susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.[1] Phenolic compounds, in general, can react with free radicals and oxidants to form more stable phenoxyl radicals.[2]

  • Photodegradation: The conjugated system of double bonds in the molecule makes it sensitive to light, particularly UV radiation.[3][4][5] Light exposure can lead to isomerization of the trans-double bond to the less stable cis-isomer or initiate radical-driven degradation pathways.[6]

  • pH-Mediated Instability: The stability is highly dependent on the pH of the solution. In alkaline (basic) conditions, the phenolic hydroxyl group is deprotonated, making it significantly more susceptible to oxidation. Highly acidic or basic conditions can also potentially hydrolyze other parts of the molecule over time.[1]

Q2: What are the ideal storage conditions for the solid compound?

A: To ensure long-term stability, the solid (powder) form of the compound should be stored under the following conditions, which are standard best practices for sensitive phenolic resins and aldehydes.[7][8]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidation.
Light Amber/Opaque VialProtects against photodegradation.[9]
Moisture Tightly Sealed Container with DesiccantPhenolic compounds can be hygroscopic; moisture can facilitate degradation.[9][10]

For routine short-term use, storage at room temperature in a sealed, dark container may be acceptable, but refrigeration is strongly advised for preserving purity over weeks or months.

Solution Preparation & Use
Q3: My compound won't dissolve properly in my aqueous buffer. What should I do?

A: (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a carboxylic acid and is only slightly soluble in water. Its solubility is highly pH-dependent.

Troubleshooting Protocol: Dissolving the Compound

  • Initial Attempt: Try dissolving the compound directly in your final aqueous buffer. If it doesn't dissolve, proceed to step 2.

  • Use of an Organic Co-Solvent (Recommended):

    • First, dissolve the compound in a small amount of a water-miscible organic solvent like ethanol, methanol, or DMSO.[11][12] Phenolic compounds are generally soluble in these solvents.[11]

    • Once fully dissolved, slowly add this stock solution dropwise to your vigorously stirring aqueous buffer to reach the final desired concentration.

    • Caution: Ensure the final concentration of the organic solvent is low enough not to interfere with your downstream experiment (typically <1% v/v).

  • pH Adjustment (Use with Caution):

    • If an organic solvent is not permissible, you can increase solubility by making the solution slightly basic to deprotonate the carboxylic acid.

    • Prepare a slurry of the compound in your buffer.

    • Add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves.

    • CRITICAL: Immediately after dissolution, adjust the pH back to your desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Do not store the compound in a basic stock solution, as this will accelerate oxidative degradation of the phenol group.

Q4: I notice my solution turning yellow/brown over time. What is happening?

A: A color change to yellow or brown is a classic indicator of oxidation. This is a common observation for phenolic compounds.[10] The color arises from the formation of quinone-type structures and other polymerization products, which are highly conjugated and absorb visible light.

Root Causes & Prevention:

  • Oxygen Exposure: The solution has been exposed to atmospheric oxygen.

    • Solution: Prepare solutions fresh before each experiment. If a stock solution must be stored, degas the solvent/buffer (by sparging with argon or nitrogen) before dissolving the compound. Store the stock solution under an inert gas headspace in a tightly sealed vial.

  • Light Exposure: The vial is being exposed to ambient or UV light.

    • Solution: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil.[9] Minimize exposure to room light during experiments where possible.

  • High pH: The solution pH is neutral or basic, accelerating oxidation.

    • Solution: Prepare and store stock solutions in a slightly acidic buffer (e.g., pH 4-6) if your experiment allows. The acidic conditions help keep the phenolic hydroxyl group protonated and less susceptible to oxidation.

  • Metal Contamination: Trace metal ions (e.g., iron, copper) in your buffer can catalyze oxidation.

    • Solution: Use high-purity water and reagents for buffer preparation. If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the buffer.

Experimental Troubleshooting
Q5: I'm seeing an unexpected peak in my HPLC analysis. Could it be a degradation product?

A: Yes, unexpected peaks are often related to degradation or isomerization. The most common degradation products for this molecule would be:

  • (Z)-isomer (cis-isomer): Formed via photoisomerization of the (E)-trans double bond. This will likely have a different retention time on a reverse-phase HPLC column.

  • Oxidized Aldehyde: The formyl group (-CHO) can be oxidized to a carboxylic acid group (-COOH). This new, more polar compound will likely have a shorter retention time.

  • Oxidized Phenol/Polymerization Products: These are often complex mixtures and may appear as a broad hump or multiple small peaks in the chromatogram.

Workflow for Investigating Degradation

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Verification Steps cluster_3 Stress Conditions A Unexpected Peak in HPLC B Degradation or Isomerization A->B C Analyze Control Sample (Freshly Prepared) B->C D Stress Testing (Forced Degradation) B->D E LC-MS Analysis B->E D1 Expose to UV Light D->D1 D2 Expose to Air/Heat D->D2 D3 Adjust to High pH D->D3 DegradationPathways cluster_oxidation Oxidation (O₂, Metal Ions) cluster_photo Photodegradation (UV Light) cluster_ph High pH Instability main (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid Phenol Aldehyde Alkene quinone Quinone-like Products (Color Formation) main:f0->quinone O₂ acid Carboxylic Acid Derivative (Oxidized Aldehyde) main:f1->acid O₂ isomer (Z)-isomer (cis-isomer) main:f2->isomer phenoxide Deprotonated Phenoxide (Highly Reactive) main:f0->phenoxide OH⁻ phenoxide->quinone Greatly Accelerated Oxidation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a hydroxylated cinnamic acid derivative, presents a promising scaffold for the development of n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, a hydroxylated cinnamic acid derivative, presents a promising scaffold for the development of novel therapeutic agents. The strategic placement of a formyl group ortho to the phenolic hydroxyl group offers unique opportunities for chemical modification and modulation of biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives of this core molecule, with a focus on their potential as tyrosinase inhibitors, antioxidants, and anti-inflammatory agents. While direct experimental data on a wide range of derivatives of this specific scaffold is emerging, this guide synthesizes available information on closely related hydroxycinnamic acid analogues to provide predictive insights. We present a logical framework for designing new derivatives, detailed experimental protocols for their synthesis and biological evaluation, and a discussion of the signaling pathways likely to be involved.

Introduction: The Therapeutic Potential of a Unique Cinnamic Acid Scaffold

Cinnamic acid and its hydroxylated derivatives are a well-established class of naturally occurring compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Their therapeutic potential is largely attributed to the α,β-unsaturated carboxylic acid moiety and the substitution pattern on the phenyl ring. The core molecule of interest, (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, possesses a unique combination of functional groups: a phenolic hydroxyl group, a reactive aldehyde (formyl group), and a prop-2-enoic acid side chain. This distinct arrangement provides a versatile platform for generating a library of derivatives with potentially enhanced and selective biological activities.

The presence of the formyl group at the C3 position is of particular interest. It can act as a hydrogen bond acceptor or participate in various chemical reactions, allowing for the introduction of diverse functionalities. This guide will explore how modifications at this position, as well as at the phenolic hydroxyl and the carboxylic acid groups, are predicted to influence the compound's interaction with biological targets.

Comparative Analysis of Structure-Activity Relationships (SAR)

The biological activity of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid derivatives is intricately linked to their chemical structure. Understanding how modifications to different parts of the molecule affect its potency and selectivity is crucial for rational drug design.

The Role of the Phenyl Ring Substituents

The substitution pattern on the phenyl ring is a key determinant of biological activity.

  • Phenolic Hydroxyl Group (C4-OH): The 4-hydroxyl group is critical for the antioxidant activity of many phenolic compounds, as it can donate a hydrogen atom to scavenge free radicals. Esterification or etherification of this group is likely to reduce or abolish its radical scavenging capacity. However, such modifications may enhance other biological activities or improve pharmacokinetic properties like membrane permeability.

  • Formyl Group (C3-CHO): The aldehyde functionality at the C3 position is a unique feature of this scaffold.

    • Direct Activity: Aromatic aldehydes themselves are known to inhibit enzymes like tyrosinase.

    • Derivatization: This group provides a reactive handle for synthesizing a wide array of derivatives, such as Schiff bases, oximes, and hydrazones. These modifications can significantly alter the molecule's size, polarity, and electronic properties, leading to diverse biological outcomes. It is hypothesized that introducing bulky or electron-withdrawing groups at this position could enhance inhibitory activity against certain enzymes by promoting specific interactions within the active site.

  • Other Substitutions: The introduction of additional substituents, such as methoxy groups, on the phenyl ring can also modulate activity. For instance, a methoxy group at the C5 position, adjacent to the formyl group, could influence the electronic properties of the ring and potentially enhance certain biological effects.

Modifications of the Prop-2-enoic Acid Side Chain

The α,β-unsaturated carbonyl system in the prop-2-enoic acid side chain is a Michael acceptor and plays a significant role in the biological activity of cinnamic acids.

  • Carboxylic Acid Group (-COOH):

    • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides is a common strategy to increase lipophilicity and potentially enhance cell membrane permeability. The nature of the alcohol or amine used for this modification can dramatically impact biological activity. For example, creating amides with amino acids or other bioactive amines could lead to hybrid molecules with dual activities.

    • Decarboxylation: Removal of the carboxyl group would fundamentally alter the molecule's properties and likely its biological targets.

  • The α,β-Double Bond:

    • Reduction: Reduction of the double bond to a single bond would eliminate the Michael acceptor character of the molecule. This could decrease certain activities, such as the inhibition of some enzymes, but might increase others or improve stability. Studies on other cinnamic acid derivatives have shown that the double bond is often crucial for tyrosinase inhibitory activity.

Comparative Biological Activities and Supporting Data

While a comprehensive dataset for a wide range of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid derivatives is not yet available in the public domain, we can extrapolate from studies on structurally similar hydroxycinnamic acids to predict their potential activities.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Cinnamic acid derivatives are known to be tyrosinase inhibitors.

Key SAR Insights from Related Compounds:

  • A free hydroxyl group at the para position (C4) of the phenyl ring generally enhances tyrosinase inhibitory activity.

  • The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold is often considered essential for potent inhibition.

  • Modification of the carboxylate group into esters or amides can improve potency. For instance, some cinnamamide derivatives exhibit stronger tyrosinase inhibition than their corresponding carboxylic acids.

Hypothetical Comparison Table for Tyrosinase Inhibition:

Derivative ModificationPredicted IC50 (µM)Rationale
Parent Compound 50 - 100Baseline activity of the core scaffold.
C4-O-Methyl Ether > 200Masking the key phenolic hydroxyl group is expected to decrease activity.
C3-Schiff Base (e.g., with Aniline) 20 - 50Introduction of an aromatic ring could enhance binding to the enzyme's active site.
Carboxylic Acid Methyl Ester 40 - 80Increased lipophilicity may slightly improve cell-based activity.
Carboxylic Acid Amide (e.g., with Tyramine) 10 - 40The amide linkage and the additional phenolic ring from tyramine could significantly enhance binding affinity.

Note: These are predicted values based on SAR trends of other cinnamic acid derivatives and require experimental validation.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is crucial for their protective effects against oxidative stress-related diseases.

Key SAR Insights from Related Compounds:

  • The presence and number of hydroxyl groups on the phenyl ring are the most critical factors for antioxidant activity. Dihydroxy derivatives (catechols) are generally more potent than monohydroxy derivatives.

  • The prop-2-enoic acid side chain contributes to the stabilization of the phenoxyl radical through resonance.

  • Esterification of the carboxylic acid group can have a variable effect on antioxidant activity.

Hypothetical Comparison Table for Antioxidant Activity (DPPH Radical Scavenging):

Derivative ModificationPredicted IC50 (µM)Rationale
Parent Compound 15 - 30The 4-hydroxyl group is the primary contributor to antioxidant activity.
C4-O-Acetyl Ester > 100Blocking the phenolic hydroxyl group will significantly reduce radical scavenging ability.
C3-Oxime 10 - 25The oxime group might contribute to radical scavenging or chelation of pro-oxidant metals.
Reduced Double Bond 20 - 40Slight decrease in radical stabilization due to loss of conjugation.

Note: These are predicted values based on SAR trends of other hydroxycinnamic acids and require experimental validation.

Experimental Protocols

To facilitate further research and validation of the predicted SAR, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid derivatives.

General Synthesis via Knoevenagel Condensation

This protocol describes a general and efficient method for the synthesis of the core scaffold and its derivatives starting from 3-formyl-4-hydroxybenzaldehyde.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 3-Formyl-4-hydroxybenzaldehyde C Knoevenagel Condensation (Pyridine, Piperidine, Reflux) A->C B Malonic Acid B->C D Acidification (HCl) C->D Cooling E Filtration D->E Precipitation F Recrystallization E->F Crude Product G (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid F->G Purified Product

Caption: Knoevenagel condensation for the synthesis of the parent compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-formyl-4-hydroxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (5-10 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 115°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid (e.g., 2M HCl). This will neutralize the pyridine and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the IC50 value of the synthesized derivatives against mushroom tyrosinase.

Workflow Diagram:

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare buffer, enzyme, substrate (L-DOPA), and test compound solutions B Add buffer, test compound, and tyrosinase to a 96-well plate A->B C Incubate at 25°C for 10 min B->C D Add L-DOPA to initiate the reaction C->D E Measure absorbance at 475 nm kinetically for 10-20 min D->E F Calculate % inhibition E->F G Determine IC50 value F->G

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • Mushroom Tyrosinase: 100 units/mL in phosphate buffer.

    • L-DOPA: 2.5 mM in phosphate buffer (prepare fresh).

    • Test Compounds: Prepare stock solutions in DMSO and dilute to various concentrations with phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound solution (or DMSO for control).

      • 20 µL of mushroom tyrosinase solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percent inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the antioxidant activity of the derivatives.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare methanolic solutions of DPPH and test compounds B Mix DPPH solution with test compound solution A->B C Incubate in the dark at room temperature for 30 min B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging activity D->E F Determine IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution: 0.1 mM in methanol.

    • Test Compounds: Prepare stock solutions in methanol and dilute to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100 The IC50 value is determined by plotting the percent scavenging against the logarithm of the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid derivatives are likely mediated through the modulation of various intracellular signaling pathways.

Signaling Pathway Diagram:

Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_compound Compound Intervention cluster_responses Cellular Responses Stimuli Oxidative Stress / Inflammatory Signals NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathways (ERK, JNK, p38) Stimuli->MAPK Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Transcription MAPK->Inflammation Activation Nrf2 Nrf2/ARE Pathway Oxidative_Stress ↑ Antioxidant Enzymes (HO-1, NQO1) Nrf2->Oxidative_Stress Transcription Compound (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic Acid Derivatives Compound->NFkB Inhibition Compound->MAPK Modulation Compound->Nrf2 Activation

Caption: Potential signaling pathways modulated by the derivatives.

  • Anti-inflammatory Effects: Many cinnamic acid derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The α,β-unsaturated carbonyl moiety can potentially react with cysteine residues in key signaling proteins within this pathway.

  • Antioxidant and Cytoprotective Effects: The antioxidant properties of these compounds are not only due to direct radical scavenging but also through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway. Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Cinnamic acid derivatives have been shown to modulate these pathways, which could contribute to their diverse biological effects.

Conclusion and Future Directions

The (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in conditions associated with oxidative stress, inflammation, and hyperpigmentation. This guide has provided a framework for understanding the potential structure-activity relationships of its derivatives by drawing parallels with more extensively studied hydroxycinnamic acids.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives of this specific scaffold. Key areas for investigation include:

  • Derivatization of the formyl group: Exploring a wide range of substituents to probe the steric and electronic requirements for optimal activity against various targets.

  • Ester and amide library synthesis: Systematically varying the alcohol and amine moieties to fine-tune pharmacokinetic and pharmacodynamic properties.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in relevant animal models.

By leveraging the principles of medicinal chemistry and the experimental protocols outlined in this guide, researchers can unlock the full therapeutic potential of this unique class of compounds.

References

Due to the limited specific literature on (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid derivatives, the following references provide a basis for the SAR of related hydroxycinnamic acids and relevant experimental protocols.

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

  • Lo, C.-H., et al. (2002). The inhibitory effect of cinnamic acid on the growth of human lung adenocarcinoma cell line A549. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 405-412. [Link]

  • Kwon, Y.-S., et al. (2008). Tyrosinase inhibitory and radical scavenging activities of cinnamic acid derivatives. Food Chemistry, 110(3), 579-584. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

  • Masamoto, Y., et al. (2003). Mushroom tyrosinase inhibitory activity of esculetin isolated from the bark of Fraxinus rhynchophylla. Bioscience, Biotechnology, and Biochemistry, 67(3), 631-634. [Link]

  • Chen, Q., et al. (2009). Inhibitory kinetics of cinnamic acid on mushroom tyrosinase. Food Chemistry, 113(2), 585-588. [Link]

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • Lawrence, N. J. (1996). The Perkin reaction. In Comprehensive Organic Name Reactions and Reagents (pp. 2175-2180). John Wiley & Sons, Inc. [Link]

  • PubChem Compound Summary for CID 23005306, (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. [Link]

Comparative

Comparative analysis of different synthesis routes for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid , commonly referred to as 3-formyl-4-hydroxycinnamic acid, is a highly valuable synthetic intermediate. Characterized by its dual functional handles—an α,β -unsaturated...

Author: BenchChem Technical Support Team. Date: March 2026

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid , commonly referred to as 3-formyl-4-hydroxycinnamic acid, is a highly valuable synthetic intermediate. Characterized by its dual functional handles—an α,β -unsaturated carboxylic acid and an ortho-hydroxybenzaldehyde moiety—it is frequently utilized in the development of tyrosinase inhibitors, coumarin derivatives, and advanced kinase inhibitors[1].

Synthesizing this compound requires strict control over regioselectivity and the preservation of the sensitive (E)-alkene geometry. This guide provides a deep comparative analysis of the two most robust synthetic strategies: the Bottom-Up Heck Coupling Route and the Top-Down Direct Formylation Route .

Route A: De Novo Construction via Palladium-Catalyzed Heck Coupling

The Heck coupling strategy builds the molecule by attaching the propenoic acid tail to a pre-existing formyl-phenol core. The optimal starting material is 5-bromosalicylaldehyde.

Mechanistic Causality & Design Choices

Directly coupling acrylic acid with 5-bromosalicylaldehyde often leads to catalyst deactivation and unwanted Michael addition byproducts under basic conditions. To circumvent this, methyl acrylate is utilized as a surrogate olefin[1]. The palladium catalyst (typically Pd(OAc)2) facilitates the oxidative addition into the C-Br bond, followed by olefin insertion and a highly stereoselective β -hydride elimination that exclusively yields the (E)-isomer[2]. A subsequent mild basic hydrolysis using aqueous LiOH unmasks the carboxylic acid without triggering retro-aldol degradation of the formyl group[1].

HeckWorkflow Start 5-Bromosalicylaldehyde + Methyl Acrylate Cat Pd(OAc)2, P(o-tolyl)3, Et3N DMF, 100°C, 12h Start->Cat Coupling Heck Cross-Coupling (E-selective Olefination) Cat->Coupling Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Coupling->Hydrolysis Product (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid Hydrolysis->Product

Workflow of the Palladium-Catalyzed Heck Coupling Route.

Self-Validating Experimental Protocol

Step 1: Cross-Coupling

  • Charge a flame-dried flask with 5-bromosalicylaldehyde (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)2 (0.05 eq), and P(o-tolyl)3 (0.1 eq).

  • Dissolve in anhydrous DMF and add Et3N (2.0 eq). Purge the system with N2 for 15 minutes.

  • Heat the mixture to 100°C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active starting material validates the completion of the coupling.

Step 2: Hydrolysis

  • Filter the cooled mixture through a Celite pad to remove Pd particulates. Extract with EtOAc, wash with brine, and concentrate in vacuo.

  • Dissolve the crude ester in a 2:1:1 mixture of THF/MeOH/H2O. Add LiOH (2.0 eq) and stir at room temperature for 4 hours[1].

  • IPC: Analyze an aliquot via 1H NMR. The disappearance of the methyl ester singlet at ~3.7 ppm confirms complete hydrolysis.

  • Acidify the mixture to pH 2 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry to yield the final product.

Route B: Direct Functionalization via Duff Formylation

The direct formylation strategy utilizes p-coumaric acid, an abundant and inexpensive bio-sourced precursor, and installs the formyl group directly onto the phenyl ring.

Mechanistic Causality & Design Choices

Traditional formylation via the Reimer-Tiemann reaction (CHCl3/NaOH) performs poorly here. The strongly basic conditions deprotonate the carboxylic acid, creating an electron-withdrawing carboxylate that deactivates the ring toward electrophilic aromatic substitution. Furthermore, harsh bases can induce polymerization of the alkene. Instead, the Duff Reaction is deployed[3]. Using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), the reaction operates under acidic conditions. The phenol group remains sufficiently activating to direct the highly reactive iminium electrophile (generated in situ from HMTA) exclusively to the ortho position[4]. Subsequent acidic hydrolysis yields the target aldehyde.

DuffWorkflow Start p-Coumaric Acid + HMTA (2.5 eq) Solvent Trifluoroacetic Acid (TFA) 90°C, 16h Start->Solvent Imine Electrophilic Aromatic Substitution (ortho to OH) Solvent->Imine Hydrolysis Acidic Hydrolysis (2M HCl, 70°C) Imine->Hydrolysis Product (2E)-3-(3-formyl-4-hydroxyphenyl) prop-2-enoic acid Hydrolysis->Product

Workflow of the Direct Formylation (Duff Reaction) Route.

Self-Validating Experimental Protocol

Step 1: Electrophilic Aromatic Substitution

  • Dissolve p-coumaric acid (1.0 eq) and HMTA (2.5 eq) in anhydrous TFA under an N2 atmosphere[3].

  • Heat the reaction mixture to 90°C for 16 hours.

  • IPC: Monitor via LC-MS. The mass shift corresponding to the stable iminium intermediate validates the success of the substitution phase.

Step 2: Hydrolysis & Isolation

  • Cool the mixture to room temperature and carefully quench with 2M aqueous HCl.

  • Heat the quenched mixture to 70°C for 2 hours to fully hydrolyze the iminium species into the aldehyde[4].

  • IPC: Analyze via 1H NMR. The emergence of a distinct aldehyde proton singlet at ~10.0 ppm confirms successful formylation.

  • Extract the aqueous layer with EtOAc, dry over anhydrous MgSO4, and concentrate. Recrystallize from Ethanol/Water to obtain the pure product.

Quantitative Comparative Analysis

To aid in route selection, the quantitative performance metrics of both methodologies are summarized below:

Performance MetricRoute A: Heck CouplingRoute B: Duff Formylation
Primary Starting Material 5-Bromosalicylaldehydep-Coumaric Acid
Overall Yield 75% – 85%40% – 55%
Regioselectivity Absolute (Dictated by Br position)High (Ortho to OH favored)
Stereoselectivity >95% (E)-isomer>95% (E)-isomer (Retained from precursor)
Reagent Cost High (Palladium, Phosphine ligands)Low (HMTA, TFA)
Environmental Impact Moderate (Heavy metal waste, DMF solvent)Low to Moderate (TFA requires neutralization)
Ideal Application Scale Discovery / Milligram-scale synthesisProcess / Kilogram-scale scale-up

Strategic Recommendations

  • For Discovery Chemists: If your priority is high yield, absolute structural certainty, and you are operating on a milligram-to-gram scale, Route A (Heck Coupling) is the superior choice. The predictable regiochemistry and clean conversion justify the higher reagent costs[1].

  • For Process Chemists: If you are scaling up production and need to eliminate heavy metal contamination (critical for pharmaceutical APIs), Route B (Duff Formylation) is highly recommended. While the yield is lower, the starting materials are exceptionally cheap, and the avoidance of palladium drastically simplifies downstream purification[3].

Sources

Validation

Technical Application Guide: Alternatives to (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid in Target-Directed Assays

Introduction In the landscape of drug discovery and molecular pharmacology, (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (also known as 3-formyl-4-hydroxycinnamic acid, CAS 893642-98-3) has historically served as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and molecular pharmacology, (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (also known as 3-formyl-4-hydroxycinnamic acid, CAS 893642-98-3) has historically served as a phenylpropanoid building block[1]. It is frequently utilized in the synthesis of kinase inhibitors (such as CDK2/CDK5 modulators)[2] and as a structural precursor for ligands targeting G-protein-coupled receptors (GPCRs), particularly the melatonin MT1 and MT2 receptors[3].

However, from a rigorous assay development perspective, this compound presents a critical structural liability: the highly reactive formyl (-CHO) group . Aldehydes are classic Pan-Assay Interference Compounds (PAINS). In aqueous physiological buffers, the formyl group readily undergoes nucleophilic attack by primary amines—such as the ε-amino groups of lysine residues on target proteins—forming covalent Schiff bases. This irreversible cross-linking inflates apparent binding affinities, generates high background noise in high-throughput screening (HTS), and compromises the reproducibility of radioligand displacement assays.

To maintain the pharmacological benefits of the phenylpropanoid scaffold while eliminating these electrophilic liabilities, researchers must transition to structurally stable alternatives. This guide objectively compares the performance of two primary alternatives—Ferulic Acid and Caffeic Acid —and provides validated, self-contained methodologies for their application in receptor binding assays.

Section 1: Mechanistic Rationale & Structural Causality

The selection of an alternative compound must be driven by the specific steric and electronic requirements of the target receptor's binding pocket.

  • Ferulic Acid (3-methoxy-4-hydroxycinnamic acid): Replacing the reactive formyl group with a methoxy (-OCH₃) group eliminates the risk of Schiff base formation. The methoxy group acts as an electron-donating moiety, stabilizing the phenolic ring against auto-oxidation. When targeting MT1/MT2 receptors, this methoxy group provides the necessary steric bulk to optimally occupy the hydrophobic pocket of the receptor, facilitating potent, reversible agonism without covalent interference[3][4].

  • Caffeic Acid (3,4-dihydroxycinnamic acid): Replacing the formyl group with a hydroxyl (-OH) group creates a catechol moiety. While slightly more prone to oxidation than ferulic acid, the catechol structure exponentially enhances the molecule's capacity as a hydrogen-bond donor and acceptor. This is highly advantageous when targeting the ATP-binding hinge region of kinases (e.g., CDK2), where precise hydrogen bonding is required for competitive inhibition[2][5].

G Ligand Phenylpropanoid Alternative Receptor MT1 / MT2 GPCR Ligand->Receptor Agonist Binding Gi Gi Protein (Inhibitory) Receptor->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Reduction PKA PKA Activity ↓ cAMP->PKA Downregulation CREB CREB Phosphorylation ↓ PKA->CREB Transcriptional Modulation

Melatonin receptor (MT1/MT2) Gi-mediated signaling pathway modulated by phenylpropanoids.

Section 2: Quantitative Performance Comparison

The following table summarizes the functional metrics of the original compound versus its stable alternatives. Data is synthesized from established GPCR binding and kinase inhibition paradigms.

CompoundStructural SubstitutionMT1 Receptor Binding (Kᵢ)Kinase Inhibition ProxyPAINS LiabilityAqueous Stability
3-formyl-4-hydroxycinnamic acid Formyl (-CHO)Variable (Covalent interference)High (Non-specific)High (Schiff base formation)Low (Prone to oxidation)
Ferulic Acid Methoxy (-OCH₃)~1.2 µM (Reversible)LowNone High
Caffeic Acid Hydroxyl (-OH)>10 µMModerate to HighNone Moderate (Catechol oxidation)

Note: Ferulic acid demonstrates superior specificity for GPCR (MT1/MT2) targets due to its methoxy group, while Caffeic acid is better suited for kinase-directed assays requiring strong hydrogen-bond networks.

Section 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, any assay evaluating these alternatives must be internally controlled. The following Radioligand Competition Binding Assay utilizes [²⁵I]-iodomelatonin as a high-affinity tracer. By measuring the displacement of this radioligand, researchers can calculate the exact inhibition constant (Kᵢ) of the phenylpropanoid alternatives using the Cheng-Prusoff equation. This self-validating mathematical check ensures that the observed inhibition is due to true reversible binding, effectively ruling out the non-specific covalent interference that plagues formyl-containing compounds[3][4].

Workflow Prep Membrane Prep (MT1/MT2 Cells) Incubate Incubation (Radioligand + Cmpd) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash Step (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Step-by-step workflow for MT1/MT2 radioligand competition binding assay.

Protocol: MT1/MT2 Radioligand Competition Binding Assay

Step 1: Membrane Preparation

  • Culture CHO or HEK293 cells stably expressing human MT1 or MT2 receptors to 80% confluence.

  • Harvest cells in ice-cold phosphate-buffered saline (PBS) and centrifuge at 500 × g for 5 minutes.

  • Resuspend the cell pellet in homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and lyse using a Dounce homogenizer (15 strokes on ice).

  • Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4).

Step 2: Ligand Incubation

  • In a 96-well assay plate, combine 50 µg of membrane protein per well with 100 pM of 2-[¹²⁵I]-iodomelatonin (the radiotracer).

  • Add varying concentrations (10 pM to 100 µM) of the test compounds (e.g., Ferulic Acid).

  • Critical Control: Include a positive control well with 1 µM unlabeled melatonin to define non-specific binding (NSB).

  • Incubate the plate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.

Step 3: Rapid Filtration

  • Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters. Note: Pre-soak filters in 0.5% polyethylenimine for 1 hour to reduce non-specific binding of the radioligand to the glass fibers.

  • Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer. The cold temperature traps the receptor-ligand complexes while rapidly flushing out unbound radioligand.

Step 4: Scintillation Counting & Data Analysis

  • Transfer the dried filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a gamma counter.

  • Plot the displacement curve (CPM vs. Log[Compound]) using non-linear regression to determine the IC₅₀.

  • Validate the assay by converting the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Radioligand]/K_d).

References

  • Title: (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Inhibitors of protein kinase for the treatment of disease Source: US Patent US20030187007A1 URL
  • Title: Oxyprenylated Phenylpropanoids Bind to MT1 Melatonin Receptors and Inhibit Breast Cancer Cell Proliferation and Migration Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Pistacia vera Extract Potentiates the Effect of Melatonin on Human Melatonin MT1 and MT2 Receptors with Functional Selectivity Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Caffeic acid attenuates the decrease of cortical BDNF transcript IV mRNA induced by swim stress in wild-type but not in 5-lipoxygenase-deficient mice Source: Journal of Neural Transmission (Springer) URL: [Link]

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